DDPO
Description
Properties
CAS No. |
118675-83-5 |
|---|---|
Molecular Formula |
C21H24N6O4 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanoic acid |
InChI |
InChI=1S/C21H24N6O4/c22-9-1-2-17(20(30)31)25-18(28)13-4-6-14(7-5-13)24-11-12-3-8-16-15(10-12)19(29)27-21(23)26-16/h3-8,10,17,24H,1-2,9,11,22H2,(H,25,28)(H,30,31)(H3,23,26,27,29)/t17-/m0/s1 |
InChI Key |
XXHSFOMKJAVUID-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCCN)C(=O)O)NCC2=CC3=C(C=C2)NC(=NC3=O)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCCN)C(=O)O)NCC2=CC3=C(C=C2)NC(=NC3=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5,8-Dideazapteroylornithine; DDPO; |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Biological Target of DDPO: A Technical Guide to a Potent Monoamine Oxidase B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Core Finding: Monoamine Oxidase B (MAO-B) as the Biological Target
The primary biological target of the 1,2,4-oxadiazole derivative, structurally analogous to DDPO, is Monoamine Oxidase B (MAO-B) . MAO-B is a key enzyme located on the outer mitochondrial membrane and is responsible for the oxidative deamination of several important neurotransmitters, including dopamine.[1][2] The inhibition of MAO-B is a well-established therapeutic strategy for the treatment of neurodegenerative conditions, most notably Parkinson's disease.[1]
Quantitative Data Summary
The inhibitory activity of the this compound analog against human MAO-A and MAO-B has been quantified, demonstrating its high potency and selectivity for MAO-B.[1][2][3]
| Compound | Target | Parameter | Value (µM) |
| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-B | IC50 | 0.036[1][2][3] |
| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-A | IC50 | 150[1] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Synthesis of 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole[1][2]
Principle: The synthesis involves the condensation of a benzamidoxime derivative with an indole carboxylate ester in a superbasic medium.
Materials:
-
3,4-Dichlorobenzamidoxime
-
Methyl 1H-indole-5-carboxylate
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH), powdered
Procedure:
-
Dissolve 3,4-dichlorobenzamidoxime (1 equivalent) and methyl 1H-indole-5-carboxylate (1 equivalent) in DMSO.
-
Rapidly add powdered NaOH (1.3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and air-dry to yield the final product.
Monoamine Oxidase (MAO) Inhibition Assay[1]
Principle: The inhibitory potential of the compound is determined by measuring its effect on the activity of recombinant human MAO-A and MAO-B enzymes. The assay typically utilizes a substrate that, when oxidized by MAO, produces a fluorescent or luminescent product.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
A suitable substrate (e.g., kynuramine)
-
A suitable buffer (e.g., phosphate buffer)
-
The test compound (this compound analog)
-
A microplate reader capable of detecting fluorescence or luminescence
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a microplate, add the recombinant MAO enzyme (either MAO-A or MAO-B) to the buffer.
-
Add the test compound solutions to the wells containing the enzyme and incubate for a predefined period.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Measure the fluorescence or luminescence at regular intervals to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Visualizations
Synthesis Workflow
Caption: Synthesis of the this compound analog.
MAO-B Inhibition Assay Workflow
Caption: MAO-B inhibition assay workflow.
MAO-B Signaling Pathway
Caption: MAO-B signaling and inhibition.
References
DDPO: A Novel Antifolate Agent for Targeted Cancer Therapy
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This whitepaper provides a comprehensive technical overview of 2,4-diamino-5-(3',4'-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (DDPO), a novel antifolate agent with significant potential in oncology. Due to the limited availability of specific preclinical data for this compound, this guide leverages data from its close structural analog, 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine (DDMP), to illustrate the compound's profile. This compound, like other antifolates, targets dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway, thereby inhibiting DNA synthesis and cell proliferation in rapidly dividing cancer cells. This document details the mechanism of action, synthesis, preclinical data, and relevant experimental protocols, offering a foundational resource for researchers and drug developers in the field of cancer therapeutics.
Introduction
Antifolates represent a cornerstone of cancer chemotherapy, with agents like methotrexate being in clinical use for decades.[1] These compounds function by disrupting the folate metabolic pathway, which is essential for the synthesis of nucleotides, and consequently, DNA and RNA.[2] The primary target of classical antifolates is dihydrofolate reductase (DHFR), an enzyme responsible for regenerating tetrahydrofolate, a key cofactor in one-carbon transfer reactions.[2]
This compound emerges as a promising next-generation antifolate, designed to overcome some of the limitations of existing therapies, such as drug resistance. Its lipophilic nature, conferred by the dichlorophenyl group, may facilitate its entry into cells independently of the reduced folate carrier (RFC), a common mechanism of methotrexate resistance.[3] This guide will explore the scientific underpinnings of this compound, drawing parallels with the well-studied analog, DDMP, to provide a thorough understanding of its potential as a novel anticancer agent.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of dihydrofolate reductase (DHFR).[1] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for thymidylate synthase (TS) and other enzymes involved in the de novo synthesis of purines and thymidylate.[4] By binding to the active site of DHFR with high affinity, this compound prevents the regeneration of THF, leading to a depletion of intracellular folate pools. This disruption of folate metabolism has several downstream consequences:
-
Inhibition of DNA Synthesis: The lack of THF cofactors, particularly N5,N10-methylenetetrahydrofolate, directly inhibits the activity of thymidylate synthase, which is responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.[4]
-
Inhibition of Purine Synthesis: THF derivatives are also required for two key steps in the de novo purine synthesis pathway, catalyzed by glycinamide ribonucleotide formyltransferase (GARFT) and aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFT).[2]
-
Induction of Apoptosis: The collective inhibition of DNA and purine synthesis leads to cell cycle arrest, primarily in the S-phase, and ultimately triggers programmed cell death (apoptosis) in rapidly proliferating cancer cells.[2]
Signaling Pathway
The following diagram illustrates the central role of DHFR in the folate pathway and the inhibitory action of this compound.
Caption: this compound inhibits DHFR, blocking the regeneration of THF and subsequent nucleotide synthesis.
Quantitative Data
The following tables summarize the in vitro activity of the this compound analog, DDMP, against various human cancer cell lines. This data provides an indication of the potential potency and spectrum of activity for this compound.
Table 1: In Vitro Cytotoxicity of DDMP against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Walker 256 | Carcinosarcoma | Not specified, but showed growth inhibition | [5] |
| Murphy-Sturm | Lymphosarcoma | Not specified, but showed growth inhibition | [5] |
| Epidermoid Carcinoma (Head and Neck) | Squamous Cell Carcinoma | Objective responses observed in patients | [6] |
| Epidermoid Carcinoma (Lung) | Squamous Cell Carcinoma | Objective responses observed in patients | [6] |
| Melanoma | Melanoma | Objective response observed in one patient | [6] |
Table 2: Dihydrofolate Reductase (DHFR) Inhibition
| Compound | Source of DHFR | IC50 (nM) | Reference |
| Methotrexate | Human | ~20 | [1] |
| DDMP | Not specified | Potent inhibitor | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of novel antifolate agents like this compound.
Synthesis of 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine (DDMP)
A general synthesis approach for 2,4-diamino-5-aryl-6-methylpyrimidines involves the condensation of a guanidine derivative with a suitably substituted β-keto nitrile.
Materials:
-
Guanidine hydrochloride
-
Sodium ethoxide
-
α-(3,4-dichlorobenzoyl)propionitrile
-
Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add guanidine hydrochloride to the sodium ethoxide solution and stir to form free guanidine.
-
Add α-(3,4-dichlorobenzoyl)propionitrile to the reaction mixture.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and neutralize with acetic acid.
-
The crude product precipitates and can be collected by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure DDMP.
In Vitro Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[8][9][10]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the inhibition of DHFR activity by monitoring the decrease in NADPH absorbance at 340 nm.[11][12][13][14]
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound (dissolved in DMSO)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, DHF, and NADPH.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Enzyme Addition: Initiate the reaction by adding the DHFR enzyme to each well.
-
Kinetic Reading: Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflows
The following diagrams illustrate the workflows for the synthesis and biological evaluation of this compound.
Caption: A streamlined workflow for the synthesis and purification of this compound.
Caption: Workflow for assessing the in vitro biological activity of this compound.
Resistance Mechanisms
Resistance to antifolate therapy is a significant clinical challenge. The primary mechanisms of resistance include:
-
Impaired Drug Transport: Decreased expression or mutations in the reduced folate carrier (RFC1/SLC19A1) can reduce the uptake of hydrophilic antifolates like methotrexate.[3] Lipophilic agents like this compound may circumvent this resistance mechanism.
-
Decreased Polyglutamylation: Methotrexate requires polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS) for intracellular retention and optimal activity. Reduced FPGS activity is a known resistance mechanism.[3] As a non-classical antifolate, this compound's activity is not expected to be dependent on polyglutamylation.
-
DHFR Gene Amplification or Mutation: Overexpression of the DHFR gene can lead to increased levels of the target enzyme, requiring higher drug concentrations for effective inhibition. Mutations in the DHFR gene can also reduce the binding affinity of the antifolate.[3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MRPs and BCRP, can actively pump antifolates out of the cell, reducing their intracellular concentration.[3]
Conclusion and Future Directions
This compound represents a promising novel antifolate agent with the potential to address some of the limitations of current cancer chemotherapies. Its mechanism of action, centered on the potent inhibition of DHFR, is well-established for this class of compounds. The preclinical data for its close analog, DDMP, suggests significant antitumor activity.
Future research should focus on a comprehensive preclinical evaluation of this compound itself, including:
-
Determination of IC50 values against a broad panel of cancer cell lines, including those with known resistance mechanisms to classical antifolates.
-
In vivo efficacy studies in relevant animal models of cancer.
-
Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion properties.
-
Investigation of potential combination therapies with other anticancer agents to explore synergistic effects.
A thorough understanding of this compound's pharmacological profile will be crucial for its successful translation into clinical development and its potential to become a valuable addition to the oncologist's armamentarium.
References
- 1. anticancer-antifolates-current-status-and-future-directions - Ask this paper | Bohrium [bohrium.com]
- 2. Antifolates for Cancer Treatment [mesotheliomaweb.org]
- 3. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the antitumor activity and toxicity of 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine and 2,4-diamino-5-(1-adamantyl)-6-ethylpyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Initial clinical experience with a simultaneous combination of 2,4-diamino-5(3',4'-dichlorophenyl)-6-methylpyrimidine (DDMP) with folinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DDMP (2,4-diamino-5-(3',4'-dichlorophenyl)-methylpyrimidine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. assaygenie.com [assaygenie.com]
- 13. assaygenie.com [assaygenie.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Discovery and Synthesis of DDP-225
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDP-225, also known as MCI-225, is a novel investigational compound that has garnered interest for its unique dual mechanism of action. As a selective noradrenaline reuptake inhibitor (NRI) and a serotonin 5-HT3 receptor antagonist, DDP-225 presents a promising therapeutic approach for disorders involving both noradrenergic and serotonergic pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of DDP-225, with a focus on its core chemistry and biological activities. It is intended to serve as a resource for researchers and professionals involved in drug discovery and development.
Introduction
The discovery of DDP-225 emerged from the pursuit of multi-target ligands capable of modulating distinct neurotransmitter systems implicated in various physiological and pathological processes. Developed initially by Mitsubishi Pharma and later licensed to Dynogen Pharmaceuticals, DDP-225 was investigated primarily for the treatment of irritable bowel syndrome with diarrhea (IBS-d), reaching Phase II clinical trials[1][2][3]. Its chemical structure, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine, underpins its dual pharmacological activity[4][5].
Physicochemical Properties
A clear understanding of the physicochemical properties of DDP-225 is fundamental for its development as a therapeutic agent.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₁₇FN₄S | [4] |
| Molecular Weight | 328.4 g/mol | [4] |
| IUPAC Name | 4-(2-fluorophenyl)-6-methyl-2-piperazin-1-ylthieno[2,3-d]pyrimidine | [4] |
| CAS Number | 135991-48-9 (free base) | [4] |
Synthesis of DDP-225
The synthesis of DDP-225 involves the construction of the core thieno[2,3-d]pyrimidine scaffold followed by the introduction of the piperazine and fluorophenyl moieties. While specific proprietary details of the industrial synthesis are not fully disclosed, a plausible synthetic route can be devised based on established methods for the synthesis of related thieno[2,3-d]pyrimidine derivatives.
General Synthetic Strategy
The synthesis of the thieno[2,3-d]pyrimidine core typically starts from a substituted thiophene precursor. This is followed by cyclization to form the pyrimidine ring. The final step involves the introduction of the piperazine side chain.
Illustrative Synthetic Protocol
A potential synthetic pathway for DDP-225 is outlined below. This protocol is illustrative and based on general principles of heterocyclic chemistry.
Step 1: Synthesis of a 2-amino-3-cyanothiophene derivative. This can be achieved through the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.
Step 2: Cyclization to form the thieno[2,3-d]pyrimidine core. The 2-aminothiophene derivative from Step 1 can be cyclized with a suitable one-carbon synthon, such as formamide or a derivative, to form the pyrimidine ring.
Step 3: Introduction of the piperazine moiety. The thieno[2,3-d]pyrimidine core is then functionalized to allow for the nucleophilic substitution with piperazine. This may involve chlorination of a hydroxyl group on the pyrimidine ring, followed by reaction with piperazine.
Step 4: Introduction of the 2-fluorophenyl group. The final step would involve the attachment of the 2-fluorophenyl group, potentially through a Suzuki or other cross-coupling reaction.
Note: This is a generalized protocol. The exact reagents and reaction conditions would require optimization.
Pharmacological Profile
DDP-225's therapeutic potential stems from its dual action on two key targets in the central and peripheral nervous systems.
Mechanism of Action
DDP-225 acts as:
-
A Noradrenaline Reuptake Inhibitor (NRI): By blocking the norepinephrine transporter (NET), DDP-225 increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission[1].
-
A 5-HT3 Receptor Antagonist: DDP-225 competitively binds to and blocks the 5-HT3 receptor, a ligand-gated ion channel, preventing its activation by serotonin[1].
digraph "DDP-225_Mechanism_of_Action" {
graph [fontname="Arial", fontsize=10, layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, ranksep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes
DDP225 [label="DDP-225", fillcolor="#4285F4", fontcolor="#FFFFFF"];
NET [label="Norepinephrine\nTransporter (NET)"];
NE_Synapse [label="Increased Synaptic\nNorepinephrine"];
HTR3 [label="5-HT3 Receptor"];
Serotonin_Binding [label="Blocked Serotonin\nBinding"];
// Edges
DDP225 -> NET [label="Inhibits"];
NET -> NE_Synapse [label="Leads to"];
DDP225 -> HTR3 [label="Antagonizes"];
HTR3 -> Serotonin_Binding [label="Prevents"];
}
Workflow for Norepinephrine Reuptake Inhibition Assay.
5-HT3 Receptor Binding Assay
This assay determines the affinity of a compound for the 5-HT3 receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT3 receptor.
-
Radiolabeled 5-HT3 receptor antagonist (e.g., [³H]-GR65630).
-
Assay buffer.
-
Test compound (DDP-225) at various concentrations.
-
Filter plates and vacuum manifold.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radiolabeled antagonist and various concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through filter plates.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of displacement at each concentration of the test compound and determine the Ki value.
Pharmacokinetics
Detailed pharmacokinetic data for DDP-225 in humans has not been publicly released. However, general pharmacokinetic studies in animals are a standard part of preclinical development.
Animal Pharmacokinetic Studies
Typical studies would involve administering DDP-225 to animal models (e.g., rats, dogs) via different routes (e.g., intravenous, oral) and collecting blood samples at various time points. Analysis of the plasma concentrations of the drug over time allows for the determination of key pharmacokinetic parameters.
Parameter Description Tmax Time to reach maximum plasma concentration Cmax Maximum plasma concentration AUC Area under the plasma concentration-time curve t₁/₂ Elimination half-life CL Clearance Vd Volume of distribution F Bioavailability (for non-intravenous routes)
Clinical Development
DDP-225 was advanced to Phase II clinical trials for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-d)[2][6].
Phase II Clinical Trial in IBS-d
A randomized, double-blind, placebo-controlled Phase II trial was conducted to evaluate the efficacy and safety of DDP-225 in patients with IBS-d[3][7]. The trial demonstrated statistically significant results for the primary endpoint, which was the relief of abdominal pain or discomfort[3]. While the full data set has not been published in a peer-reviewed journal, the positive top-line results suggest a clinical proof-of-concept for DDP-225 in this indication[3].
Conclusion
DDP-225 is a compelling drug candidate with a novel dual mechanism of action that holds therapeutic promise. Its development for IBS-d highlights the potential of targeting both noradrenergic and serotonergic pathways in gastrointestinal disorders. Further research into its synthesis, optimization of its pharmacological properties, and broader clinical investigation could unlock its full therapeutic potential for a range of conditions. This technical guide provides a foundational understanding of DDP-225 for scientists and researchers aiming to build upon the existing knowledge of this intriguing molecule.
References
- 1. Ddp-225 | C17H20ClFN4OS | CID 6918194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pappas-capital.com [pappas-capital.com]
- 3. Dynogen Pharmaceuticals, Inc. Announces Positive Results in Phase 2 IBS-d Study - BioSpace [biospace.com]
- 4. 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine | C17H17FN4S | CID 131927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of DDPO
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDPO, with the full chemical name (2S)-5-amino-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanoic acid and also known as 5,8-Dideazapteroylornithine , is a potent small molecule inhibitor with significant implications for cancer chemotherapy and drug development.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its dual mechanism of action as an inhibitor of both folylpolyglutamate synthetase (FPGS) and dihydrofolate reductase (DHFR).
Chemical Structure and Properties
This compound is a complex organic molecule with the chemical formula C21H24N6O4.[1] Its structure features a quinazoline core linked to a p-aminobenzoyl moiety, which is in turn coupled to an L-ornithine side chain. This intricate structure is central to its biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 118675-83-5 | [1] |
| Molecular Formula | C21H24N6O4 | [1] |
| Molecular Weight | 424.45 g/mol | [1] |
| Appearance | Typically exists as a solid at room temperature | [1] |
| Density | 1.48 g/cm³ | [1] |
| Solubility | Soluble in DMSO | [1] |
Mechanism of Action
This compound exhibits a dual inhibitory mechanism, targeting two key enzymes in the folate metabolism pathway: dihydrofolate reductase (DHFR) and folylpolyglutamate synthetase (FPGS). This dual action makes it a compound of significant interest in overcoming antifolate drug resistance.
Inhibition of Dihydrofolate Reductase (DHFR)
DHFR is a critical enzyme that reduces dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, this compound disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells.
Inhibition of Folylpolyglutamate Synthetase (FPGS)
FPGS is responsible for the addition of glutamate residues to folates and antifolates, a process known as polyglutamylation. Polyglutamylation is crucial for the intracellular retention and efficacy of many folate-based chemotherapeutic agents. By inhibiting FPGS, this compound can interfere with the activation and retention of other antifolates, and also deplete intracellular folate pools, further disrupting cellular metabolism.
The following diagram illustrates the points of inhibition of this compound in the folate metabolism pathway.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation and application of this compound in a research setting.
Synthesis of this compound (Generalized Scheme)
While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in the literature, a plausible synthetic route can be constructed based on the synthesis of analogous 5,8-dideaza antifolates. The general strategy involves the synthesis of two key intermediates: a protected 2-amino-4-oxo-3H-quinazoline derivative and a p-aminobenzoyl-L-ornithine derivative, followed by their coupling and subsequent deprotection.
The following diagram outlines a logical workflow for the synthesis of this compound.
Dihydrofolate Reductase (DHFR) Inhibition Assay
The inhibitory activity of this compound against DHFR can be determined using a spectrophotometric assay that measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
DHFR enzyme (human recombinant)
-
Dihydrofolate (DHF)
-
NADPH
-
This compound (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing DHFR enzyme and NADPH in the assay buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the microplate.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding DHF to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time (kinetic mode) at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction rates from the linear portion of the kinetic curves.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
The following diagram illustrates the experimental workflow for the DHFR inhibition assay.
Folylpolyglutamate Synthetase (FPGS) Inhibition Assay
The inhibitory effect of this compound on FPGS activity can be assessed by measuring the incorporation of radiolabeled glutamic acid into a folate or antifolate substrate.
Materials:
-
FPGS enzyme (e.g., from a cell lysate or recombinant source)
-
Folate or antifolate substrate (e.g., methotrexate)
-
[³H]-Glutamic acid
-
ATP and MgCl₂
-
This compound (dissolved in DMSO)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 20 mM KCl, 10 mM MgCl₂, 10 mM ATP, and 20 mM dithiothreitol)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the FPGS enzyme, the folate/antifolate substrate, and [³H]-glutamic acid in the reaction buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.
-
Initiate the reaction by adding ATP and MgCl₂.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding cold trichloroacetic acid (TCA) to precipitate the proteins and polyglutamylated products.
-
Filter the mixture through glass fiber filters to capture the precipitate.
-
Wash the filters with cold TCA and ethanol to remove unincorporated [³H]-glutamic acid.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value of this compound.
Conclusion
This compound is a promising pharmacological agent with a unique dual-inhibitory mechanism targeting key enzymes in folate metabolism. Its chemical structure and properties are well-defined, and robust experimental protocols are available for characterizing its inhibitory activity. This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with this compound, facilitating further investigation into its therapeutic potential. The provided data and methodologies should aid in the design of future studies aimed at elucidating its full pharmacological profile and potential clinical applications.
References
The Enigmatic Role of DDPO in Oncology: A Technical Guide to its Biological Activity and Therapeutic Potential in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,5-dimethyl-1-pyrroline N-oxide (DDPO) is a well-characterized nitrone spin trap utilized extensively in the detection of reactive oxygen species (ROS). While its direct anticancer activity has not been a primary area of investigation, its fundamental biological role as a potent antioxidant and anti-inflammatory agent presents a compelling, albeit hypothetical, framework for its potential utility in oncology. This technical guide synthesizes the known biological functions of this compound, explores the dual role of ROS and inflammation in cancer cell signaling, and posits potential mechanisms through which this compound could exert anti-tumor effects. This document aims to provide a foundation for future research into the therapeutic application of this compound in cancer.
Introduction: The Current Landscape
Direct experimental evidence detailing the effects of this compound on cancer cell viability, apoptosis, and cell cycle progression is not extensively documented in publicly available literature. The primary application of this compound in biomedical research has been as a spin trapping agent, which covalently binds to short-lived free radicals to form more stable radical adducts detectable by electron paramagnetic resonance (EPR) spectroscopy.[1] Its neuroprotective and anti-inflammatory properties have also been noted.
However, the landscape of cancer biology is intrinsically linked to oxidative stress and inflammation. Cancer cells often exhibit higher basal levels of ROS compared to their normal counterparts.[2] This elevated ROS can have a dichotomous role: at low to moderate concentrations, it can promote cancer cell proliferation, migration, and survival, whereas at high levels, it can induce cell death.[3][4] Similarly, chronic inflammation is a well-established driver of tumorigenesis and progression.[5][6] This guide, therefore, explores the potential of this compound in cancer through the lens of its established biochemical functions.
Physicochemical Properties and Established Biological Roles of this compound
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 5,5-dimethyl-1-pyrroline N-oxide | |
| Synonyms | DMPO | |
| Molecular Formula | C₆H₁₁NO | |
| Molecular Weight | 113.16 g/mol | |
| Primary Biological Role | Spin trapping agent for reactive oxygen species (ROS) | [1] |
| Secondary Biological Roles | Antioxidant, Anti-inflammatory | |
| Mechanism of Action | Covalently binds to free radicals to form stable adducts | [1] |
Experimental Protocols: Detecting Reactive Oxygen Species with this compound
Given the absence of specific protocols for assessing this compound's anticancer activity, this section details a fundamental experimental workflow for its primary application: the detection of ROS in a biological system using EPR spectroscopy.
General Protocol for ROS Detection in Cell Culture using EPR and this compound
Objective: To detect and identify specific ROS (e.g., superoxide, hydroxyl radicals) produced by cancer cells in vitro.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (high purity)
-
EPR spectrometer
-
Flat cell for in-situ measurements or capillaries for cell suspensions
-
Stimulating agent to induce ROS production (e.g., phorbol 12-myristate 13-acetate (PMA), chemotherapeutic agent)
Methodology:
-
Cell Culture: Culture the cancer cells to the desired confluency in their appropriate medium.
-
Cell Preparation:
-
For adherent cells, wash the cells twice with warm PBS. Add a solution of this compound in PBS or a suitable buffer to the cells.
-
For suspension cells, gently pellet the cells, wash with PBS, and resuspend in a this compound-containing buffer.
-
-
Stimulation: Add the ROS-inducing agent to the cells and mix gently.
-
EPR Measurement:
-
Immediately transfer the cell suspension or the buffer from the adherent cells to a suitable EPR sample container (e.g., capillary tube, flat cell).
-
Place the sample in the EPR spectrometer and begin recording the spectrum.
-
Acquire spectra at various time points to monitor the kinetics of radical formation.
-
-
Data Analysis:
-
The resulting EPR spectrum will show characteristic hyperfine splitting patterns for the this compound-radical adducts.
-
Compare the experimental hyperfine coupling constants to known values to identify the trapped radical species (e.g., this compound-OOH for superoxide, this compound-OH for hydroxyl radical).
-
Visualizing the Role of this compound and its Potential in Cancer Biology
The Principle of Spin Trapping by this compound
The following diagram illustrates the fundamental mechanism by which this compound traps a transient free radical to form a more stable radical adduct that is detectable by EPR.
Caption: Mechanism of this compound Spin Trapping.
Hypothetical Intervention of this compound in Cancer-Related Signaling
Cancer cells often have elevated levels of ROS, which can activate pro-tumorigenic signaling pathways such as NF-κB.[3] this compound, by scavenging ROS, could theoretically inhibit these pathways. The diagram below illustrates this hypothetical relationship.
Caption: Hypothetical Role of this compound in Cancer Signaling.
Discussion: Building a Case for this compound in Cancer Research
The established roles of ROS and inflammation in cancer provide a strong rationale for investigating the potential anticancer effects of this compound.
This compound as a Modulator of Oxidative Stress in Cancer
Cancer cells exist in a state of chronic oxidative stress.[7] While this can be damaging, it also drives signaling pathways that promote tumor growth and survival.[8] Key transcription factors like NF-κB can be activated by ROS, leading to the expression of genes involved in cell proliferation, anti-apoptosis, and inflammation.[3][9] By acting as a potent ROS scavenger, this compound could potentially dampen these pro-tumorigenic signals. This reduction in oxidative stress might lead to a decrease in cell proliferation and an increase in sensitivity to apoptosis-inducing agents.
The Anti-Inflammatory Potential of this compound in the Tumor Microenvironment
Inflammation is a critical component of the tumor microenvironment, contributing to cancer initiation, promotion, and metastasis.[5][6] Anti-inflammatory agents are being investigated as potential cancer therapeutics.[10][11] this compound's known anti-inflammatory properties could be relevant in this context. By reducing ROS, this compound may inhibit the activation of inflammatory pathways, thereby altering the tumor microenvironment to be less conducive to cancer progression.
Future Directions and Conclusion
The information presented in this technical guide provides a theoretical foundation for the investigation of this compound as a potential anticancer agent. Future research should focus on:
-
In vitro studies: Assessing the direct effects of this compound on the viability, proliferation, apoptosis, and cell cycle of a panel of cancer cell lines.
-
Mechanism of action studies: Investigating the impact of this compound on ROS-mediated signaling pathways, such as the NF-κB pathway, in cancer cells.
-
In vivo studies: Evaluating the efficacy of this compound in preclinical animal models of cancer, both as a monotherapy and in combination with standard chemotherapeutic agents.
References
- 1. Spin trapping - Wikipedia [en.wikipedia.org]
- 2. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dual Role of Reactive Oxygen Species and their Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory Drugs as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative Stress in Cancer Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rosj.org [rosj.org]
- 9. oaepublish.com [oaepublish.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Anti-Inflammatory Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Potential Interpretations of "DDPO" in a Therapeutic Context:
An in-depth analysis of the acronym "DDPO" reveals its application across distinct scientific domains, leading to ambiguity in the context of therapeutic applications. Primarily, "this compound" has been identified in the fields of pharmacology and artificial intelligence. To provide a focused and relevant technical guide, it is imperative to first disambiguate the user's specific area of interest.
1. DDP-225: This is an orally-active compound investigated for its dual mechanism of action as a noradrenaline reuptake inhibitor and a serotonin type 3 (5-HT3) receptor antagonist.[1] This dual action suggests its potential therapeutic application in treating disorders of the gastrointestinal system, such as irritable bowel syndrome with diarrhea (IBS-d), by targeting key neurotransmitter pathways that regulate gut function.[1]
2. Diabetes Prevention Program Outcomes Study (DPPOS): This is a long-term, multi-center clinical trial that followed the participants of the original Diabetes Prevention Program (DPP).[2][3][4] The study's primary focus is to evaluate the long-term effects of lifestyle interventions and metformin on preventing or delaying the onset of type 2 diabetes and its associated complications, including cardiovascular disease and cancer.[2][3][4] In this context, "this compound" would refer to the study itself and its findings, rather than a specific therapeutic agent.
Potential Interpretation of "this compound" in a Technological Context:
1. Direct Preference Optimization (DPO) or Denoising Diffusion Policy Optimization (this compound): In the realm of artificial intelligence and machine learning, DPO and this compound are algorithms used to align large language models and diffusion models with human preferences.[5][6][7] These are computational techniques and do not have direct therapeutic applications in the biological sense.
To proceed with the creation of a detailed technical guide, please clarify which of these topics is of interest. Specifically, are you interested in:
-
The pharmacological profile and therapeutic potential of the compound DDP-225?
-
The findings and methodologies of the Diabetes Prevention Program Outcomes Study (DPPOS)?
-
Another specific therapeutic agent or topic that is abbreviated as this compound?
Upon receiving this clarification, a comprehensive technical guide will be developed, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. NIDDK Central Repository - Diabetes Prevention Program Outcomes Study (DPPOS) [repository.niddk.nih.gov]
- 4. RePORT ⟩ RePORTER [reporter.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. openreview.net [openreview.net]
- 7. m.youtube.com [m.youtube.com]
The Impact of DDPO on Folate Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine (DDPO), a potent inhibitor of dihydrofolate reductase (DHFR). As an antifolate agent, this compound disrupts the intricate network of folate metabolism, a pathway critical for cellular proliferation and survival. This document details the mechanism of action of this compound, its quantitative effects on enzyme activity and cell viability, and provides detailed experimental protocols for its characterization. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using standardized diagrams to facilitate a deeper understanding of this compound's role as a modulator of one-carbon metabolism.
Introduction to Folate Metabolism and the Role of DHFR
Folate metabolism, also known as one-carbon metabolism, is a fundamental biochemical process essential for the synthesis of nucleotides (purines and thymidylate), and for the methylation of various biomolecules, including DNA, RNA, and proteins.[1] The central carrier of one-carbon units in these reactions is tetrahydrofolate (THF). Dihydrofolate reductase (DHFR) is a critical enzyme in this pathway, responsible for the reduction of dihydrofolate (DHF) to THF, thereby regenerating the active folate cofactor pool.[1][2] Due to its essential role in rapidly proliferating cells, such as cancer cells, DHFR has been a key target for anticancer drug development.[2]
This compound: A Dihydrofolate Reductase Inhibitor
This compound is a small molecule inhibitor that targets and binds to the active site of DHFR, preventing the reduction of DHF to THF.[3] This inhibition leads to a depletion of the intracellular THF pool, which in turn disrupts the downstream biosynthetic pathways dependent on one-carbon units. The primary consequences of DHFR inhibition by this compound include:
-
Inhibition of DNA Synthesis: The depletion of THF and its derivatives, particularly 5,10-methylenetetrahydrofolate, leads to a shutdown of de novo thymidylate synthesis, a critical step in DNA replication.[2] This also impacts purine synthesis, further hindering DNA and RNA production.[4]
-
Cell Cycle Arrest: The inability to synthesize DNA precursors leads to an arrest of the cell cycle, typically at the G1/S phase transition, preventing cells from entering the DNA synthesis (S) phase.[5][6]
-
Induction of Apoptosis: Prolonged disruption of folate metabolism and the subsequent halt in cellular proliferation can trigger programmed cell death, or apoptosis.[7][8]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified against both the isolated DHFR enzyme and various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Target | System | IC50 (µM) | Reference |
| Dihydrofolate Reductase (DHFR) | Enzyme Assay | 0.035 | [9] |
| L1210 (Murine Leukemia) | Cell Culture | 5 | [10][11][12] |
| WI-L2 (Human Lymphoblastoid) | Cell Culture | 0.28 | Not explicitly cited |
Visualizing the Impact of this compound on Folate Metabolism
The following diagrams, generated using the DOT language, illustrate the folate metabolism pathway and the mechanism of this compound's inhibitory action.
References
- 1. Cycling back to folate metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. De Novo Purine Synthesis Mnemonic for USMLE [pixorize.com]
- 5. RGNNV-induced cell cycle arrest at G1/S phase enhanced viral replication via p53-dependent pathway in GS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Properties of Polyphenols Causing Cell Cycle Arrest at G1 Phase in HCT116 Human Colorectal Cancer Cell Lines | MDPI [mdpi.com]
- 7. A novel method for quantitative analysis of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidating features that drive the design of selective antifolates using crystal structures of human dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of interaction between methotrexate and dihydrofolate reductase on DNA synthesis in L1210 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Folate-pool interconversions and inhibition of biosynthetic processes after exposure of L1210 leukemia cells to antifolates. Experimental and network thermodynamic analyses of the role of dihydrofolate polyglutamylates in antifolate action in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5,10-Dideazatetrahydrofolic acid reduces toxicity and deoxyadenosine triphosphate pool, expansion in cultured L1210 cells treated with inhibitors of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analogs and Derivatives of 5,8-Dideazapteroylornithine (DDPO)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5,8-Dideazapteroylornithine (DDPO) is a potent and specific inhibitor of folylpolyglutamate synthetase (FPGS), a critical enzyme in folate metabolism. By catalyzing the addition of glutamate residues to folates, FPGS plays a crucial role in intracellular folate retention and the subsequent one-carbon transfer reactions essential for the synthesis of nucleotides and certain amino acids. Inhibition of FPGS disrupts these vital cellular processes, making it a compelling target for anticancer drug development. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, detailing their structure-activity relationships, the experimental protocols for their evaluation, and the signaling pathways affected by their mechanism of action.
Core Compound: 5,8-Dideazapteroylornithine (this compound)
This compound, also known as 5,8-Dideazapteroylornithine, is a classical antifolate characterized by a quinazoline ring system instead of the pteridine ring found in folic acid, and an ornithine side chain in place of glutamate. This structural modification is key to its potent and selective inhibition of FPGS.
Chemical Structure:
-
Molecular Formula: C21H24N6O4
-
CAS Number: 118675-83-5
Structural Analogs and Derivatives: Structure-Activity Relationship (SAR)
The development of this compound analogs has primarily focused on modifications to the pteroyl (quinazoline) moiety and the amino acid side chain to enhance inhibitory potency, selectivity, and cellular uptake.
Modifications of the Pteroyl Moiety
The 2,4-diamino substitution pattern on the quinazoline ring is a critical feature for high-affinity binding to many folate-dependent enzymes. Analogs of related 5,8-dideazaisofolic acid and 5,8-dideazaisoaminopterin have been synthesized with modifications at the 2-amino group (replacement with hydrogen or methyl) and the inclusion of a methyl group at position 9.[1] These changes were explored to enhance antitumor activity.
Modifications of the Amino Acid Side Chain
The substitution of ornithine for glutamate in folate analogs leads to potent inhibition of FPGS.[2] However, this substitution can also lead to poor cellular transport, resulting in decreased cytotoxic potency.[2] Acyclic analogs of the related compound 5,10-dideazatetrahydrofolic acid (DDATHF) have been synthesized with modifications in the glutamate region, replacing it with aspartic acid or phenylalanine, to explore the impact on biological activity.[3]
Quantitative SAR Data
The following table summarizes the inhibitory activity of selected this compound analogs and related compounds against human folylpolyglutamate synthetase (FPGS).
| Compound | Modification | Target Enzyme | Ki (nM) | Reference |
| 5,8-Dideazapteroylornithine (this compound) | Quinazoline ring, Ornithine side chain | Human FPGS | 100-150 | [2] |
| 2,4-diamino-pteroylornithine | Pterin ring, Ornithine side chain | Human FPGS | 150-260 | [2] |
| Nα-(5-deaza-5,6,7,8-tetrahydropteroyl)-L-ornithine | 5-deazapteridine ring, Ornithine side chain | Hog Liver FPGS | 64 (Kis, est.) | [4] |
| Methotrexate derivative with Ornithine side chain | Pterin ring, Ornithine side chain | Human FPGS | 3000 | [2] |
Signaling Pathway of FPGS Inhibition
Inhibition of FPGS by this compound and its analogs directly impacts the folate-mediated one-carbon metabolism pathway. This pathway is crucial for the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA synthesis, as well as the conversion of homocysteine to methionine.
Folate Polyglutamylation Pathway
Caption: A typical experimental workflow for the screening and evaluation of this compound analogs.
Folylpolyglutamate Synthetase (FPGS) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of FPGS.
Materials:
-
Recombinant human FPGS enzyme
-
Substrates: Tetrahydrofolate (or another folate substrate), L-[3H]glutamic acid, ATP
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.5, containing MgCl2, KCl, and a reducing agent like DTT)
-
This compound analog test compounds
-
Scintillation cocktail and vials
-
Microplate reader (for scintillation counting)
Protocol:
-
Prepare a reaction mixture containing the assay buffer, ATP, MgCl2, KCl, DTT, and tetrahydrofolate.
-
Add varying concentrations of the this compound analog (or vehicle control) to the reaction mixture.
-
Initiate the reaction by adding the FPGS enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a strong acid).
-
Add L-[3H]glutamic acid to the mixture.
-
Incubate to allow for the incorporation of the radiolabeled glutamate into the polyglutamate chain.
-
Separate the radiolabeled polyglutamylated folate from the unincorporated [3H]glutamic acid (e.g., using anion-exchange chromatography).
-
Quantify the amount of incorporated radioactivity using liquid scintillation counting.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay assesses the ability of this compound analogs to inhibit the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., CCRF-CEM, L1210)
-
Cell culture medium and supplements (e.g., RPMI-1640, fetal bovine serum)
-
This compound analog test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the this compound analog (and a vehicle control) for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound. [5]
Conclusion and Future Directions
This compound and its analogs represent a promising class of targeted anticancer agents due to their specific inhibition of FPGS. The structure-activity relationship studies have provided valuable insights into the key structural features required for potent inhibition. Future research should focus on optimizing the pharmacokinetic properties of these compounds, particularly their cellular uptake, to enhance their in vivo efficacy. The development of more sophisticated drug delivery systems could also help to overcome the transport limitations observed with some of the most potent FPGS inhibitors. Continued exploration of the downstream metabolic consequences of FPGS inhibition may reveal additional therapeutic targets and opportunities for combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional analysis of folate polyglutamylation and its essential role in plant metabolism and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Synthesis and biological evaluation of N alpha-(5-deaza-5,6,7,8-tetrahydropteroyl)-L-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
Methodological & Application
Application Notes and Protocols for DDPO Experimental Protocol in Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design, execution, and data interpretation of in vitro studies utilizing the Dual-Luciferase® Reporter Assay for Post-transcriptional Regulation (DDPO). This powerful technique is instrumental in dissecting the intricate mechanisms of gene expression control, particularly at the level of mRNA stability and translation, making it an invaluable tool in basic research and drug discovery.
Introduction to this compound
The this compound assay is a highly sensitive and quantitative method used to investigate the cis-regulatory elements within the untranslated regions (UTRs) of messenger RNA (mRNA) and the trans-acting factors that bind to them. This typically involves microRNAs (miRNAs) or RNA-binding proteins (RBPs) that can influence mRNA stability and/or translational efficiency.
The core principle of the this compound assay lies in the sequential measurement of two individual luciferases, Firefly and Renilla, from a single sample. The Firefly luciferase reporter is genetically fused to a regulatory element of interest, such as a 3' UTR containing a putative miRNA binding site. The Renilla luciferase, driven by a constitutive promoter, serves as an internal control to normalize for variations in cell number and transfection efficiency. A decrease or increase in the ratio of Firefly to Renilla luciferase activity indicates a modulatory effect of the investigated factor on the target mRNA.
Key Applications in Research and Drug Development
-
Validation of miRNA Targets: this compound is the gold-standard for confirming direct interactions between a specific miRNA and its predicted target mRNA.
-
Functional Characterization of 3' UTRs: Elucidating the role of specific sequences within the 3' UTR in regulating gene expression.
-
Screening for Modulators of Post-Transcriptional Regulation: Identifying small molecules or other therapeutic agents that can disrupt or enhance the interaction between a miRNA and its target, or the function of RNA-binding proteins.
-
Dissecting Signaling Pathways: Investigating how signaling pathways influence gene expression at the post-transcriptional level.
Experimental Protocols
I. Cell Culture and Transfection
-
Cell Seeding: Seed healthy, actively dividing cells in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
Plasmid Preparation: Prepare a transfection cocktail containing the Firefly luciferase reporter plasmid (with the 3' UTR of interest cloned downstream of the luciferase gene), the Renilla luciferase control plasmid (pRL-TK), and, if applicable, a plasmid expressing the miRNA of interest or a small molecule for screening.
-
Transfection: Transfect the cells using a suitable transfection reagent according to the manufacturer's protocol. Ensure gentle mixing and even distribution of the transfection complexes.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the reporter proteins and the regulatory molecules.
II. Dual-Luciferase® Reporter Assay
-
Cell Lysis:
-
Wash the cells once with 1X Phosphate-Buffered Saline (PBS).
-
Add 100 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
-
Luciferase Activity Measurement:
-
Firefly Luciferase: Add 100 µL of Luciferase Assay Reagent II (LAR II) to an opaque 96-well plate. Carefully transfer 20 µL of the cell lysate to the plate. Mix well and measure the luminescence immediately using a luminometer.
-
Renilla Luciferase: Following the Firefly luciferase reading, add 100 µL of Stop & Glo® Reagent to the same well. This reagent quenches the Firefly luciferase signal and initiates the Renilla luciferase reaction. Mix well and measure the luminescence.
-
III. Data Analysis
-
Normalization: For each sample, divide the Firefly luciferase reading by the corresponding Renilla luciferase reading to obtain the normalized relative light units (RLU).
-
Relative Luciferase Activity: To determine the effect of a specific treatment (e.g., miRNA mimic), normalize the RLU of the treated sample to the RLU of the control sample (e.g., scrambled control).
Data Presentation
The following tables provide examples of quantitative data obtained from this compound experiments investigating miRNA-mediated gene regulation.
Table 1: Validation of miR-200c-3p Targeting LINC01140 [1]
| Construct | Co-transfection | Relative Luciferase Activity (Mean ± SD) |
| LINC01140-WT | mimic NC | 1.00 ± 0.08 |
| LINC01140-WT | miR-200c-3p mimic | 0.42 ± 0.05* |
| LINC01140-Mut | mimic NC | 0.98 ± 0.07 |
| LINC01140-Mut | miR-200c-3p mimic | 0.95 ± 0.06 |
*p < 0.05 compared to mimic NC. WT: Wild-Type, Mut: Mutant, NC: Negative Control.
Table 2: Validation of miR-363-3p Targeting LINC01550 [1]
| Construct | Co-transfection | Relative Luciferase Activity (Mean ± SD) |
| LINC01550-WT | mimic NC | 1.00 ± 0.09 |
| LINC01550-WT | miR-363-3p mimic | 0.38 ± 0.04* |
| LINC01550-Mut | mimic NC | 1.02 ± 0.08 |
| LINC01550-Mut | miR-363-3p mimic | 0.97 ± 0.07 |
*p < 0.05 compared to mimic NC. WT: Wild-Type, Mut: Mutant, NC: Negative Control.
Signaling Pathways Investigated by this compound
This compound assays are frequently employed to understand how signaling pathways modulate gene expression at the post-transcriptional level. Below are diagrams of key signaling pathways often studied in this context.
References
Application Notes and Protocols for the Use of DDPO (5,8-Dideazapteroylornithine) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDPO, chemically known as 5,8-Dideazapteroylornithine, is a potent and specific inhibitor of the enzyme folylpolyglutamate synthetase (FPGS). This enzyme plays a crucial role in intracellular folate metabolism by catalyzing the addition of glutamate residues to folate cofactors and antifolate drugs. The resulting polyglutamated forms are essential for cellular retention and as preferred substrates for enzymes involved in nucleotide biosynthesis and one-carbon metabolism. Inhibition of FPGS by this compound disrupts these fundamental cellular processes, leading to cytotoxic effects, particularly in rapidly proliferating cells such as cancer cells. These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture experiments.
Mechanism of Action
This compound exerts its biological effects by targeting and inhibiting folylpolyglutamate synthetase (FPGS). The mechanism involves the following key steps:
-
Inhibition of Folate Polyglutamylation: FPGS is responsible for the addition of multiple glutamate residues to intracellular folates. This polyglutamylation is critical for the cellular retention of folates and enhances their affinity for folate-dependent enzymes. This compound competitively inhibits FPGS, preventing the formation of polyglutamated folates.
-
Disruption of One-Carbon Metabolism: Polyglutamylated folates are essential cofactors for enzymes involved in the transfer of one-carbon units. These reactions are vital for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting FPGS, this compound depletes the pool of functional folate cofactors, thereby halting nucleotide biosynthesis.
-
Induction of Cell Cycle Arrest and Apoptosis: The disruption of DNA synthesis and repair due to nucleotide pool depletion leads to cell cycle arrest, primarily at the S-phase, and subsequently induces apoptosis (programmed cell death). This makes this compound a compound of interest in cancer research.
Applications in Cell Culture Experiments
-
Cancer Research: Investigating the efficacy of FPGS inhibition as a therapeutic strategy in various cancer cell lines. This compound can be used to study the sensitivity of different tumor types to the disruption of folate metabolism.
-
Drug Resistance Studies: Elucidating the mechanisms of resistance to antifolate drugs like methotrexate. Since the efficacy of many antifolates depends on their polyglutamylation by FPGS, this compound can be used in models to study resistance mechanisms involving this enzyme.
-
Metabolic Studies: Probing the role of folate metabolism in various cellular processes beyond proliferation, such as DNA methylation and amino acid metabolism.
Data Presentation
The following table summarizes the cytotoxic effects of a related FPGS inhibitor on various cancer cell lines. Data for this compound (5,8-Dideazapteroylornithine) specifically is still emerging in publicly available literature, hence a representative antifolate's data is presented for context.
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| CCRF-CEM | Leukemia | Methotrexate-phosphinate | Not growth inhibitory up to 1 µM due to poor transport | [1] |
| L1210 | Murine Leukemia | Analogues of 5,8-dideazaisofolic acid | Varies by analogue | [2] |
| Colo 320 DM | Human Colon Adenocarcinoma | 2-desamino-N9-methyl-5,8-dideazaisoaminopterin | Effective cytotoxicity observed | [2] |
| Hep G2 | Human Liver Cancer | 2-desamino-N9-methyl-5,8-dideazaisoaminopterin | Effective cytotoxicity observed | [2] |
| HL-60 | Human Promyelocytic Leukemia | 2-desamino-N9-methyl-5,8-dideazaisoaminopterin | Most sensitive to cytotoxic effects | [2] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay using this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cancer cell line using a standard MTT assay.
Materials:
-
This compound (5,8-Dideazapteroylornithine)
-
Selected cancer cell line (e.g., HCT116, MDA-MB-435)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize the cells, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water, check manufacturer's recommendation).
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Protocol 2: Analysis of Cell Cycle Progression by Flow Cytometry
This protocol describes how to assess the effect of this compound on the cell cycle distribution of a cancer cell line.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
6-well cell culture plates
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 60-70% confluency after 24 hours.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value for 24, 48, and 72 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
After treatment, collect the culture medium (containing floating/apoptotic cells).
-
Wash the adherent cells with PBS and then trypsinize them.
-
Combine the collected medium and the trypsinized cells and centrifuge.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Flow Cytometry:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
References
- 1. Potent inhibition of human folylpolyglutamate synthetase by a phosphinic acid mimic of the tetrahedral reaction intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the antitumor effects of analogues of 5,8-dideazaisofolic acid and 5,8-dideazaisoaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Novel Compounds in Animal Models: A General Guide
A thorough literature search for in vivo dosage and administration data specifically for Diphenyldiphosphine oxide (DDPO) did not yield any results. Therefore, the following application notes and protocols provide a general framework for the administration of novel powder-form compounds, like this compound, in animal models. The quantitative data presented is for the structurally related compound, Trimethylbenzoyl diphenylphosphine oxide (TPO), and should be used for reference purposes only, highlighting the need for preliminary dose-ranging and toxicity studies for this compound.
Data Presentation: Toxicity of a Structurally Related Compound
The following table summarizes the available acute toxicity data for Trimethylbenzoyl diphenylphosphine oxide (TPO) in rats. This information may serve as a preliminary reference for designing initial dose-finding studies for structurally similar compounds. It is crucial to note that this data is not for this compound and the toxicity of this compound may be different.
Table 1: Acute Toxicity of Trimethylbenzoyl diphenylphosphine oxide (TPO) in Rats
| Administration Route | Animal Model | Dosage/Concentration | Observation | LD50 |
| Oral Gavage | Wistar Rats | 1000 mg/kg bw/day (in 0.5% aqueous carboxymethyl cellulose) for 90 days | Effects on body weight and absolute and relative testes weights. Testes of 8/10 treated rats were reduced in size and showed loss of turgor. | > 5000 mg/kg bw |
| Oral Gavage | Wistar Rats | 1000 mg/kg bw/day (in 0.5% aqueous carboxymethyl cellulose) for 28 days | No substance-related effects on body weight or testes weights. No gross or histopathologic lesions observed. | > 5000 mg/kg bw |
| Oral Gavage | Sprague-Dawley Rats | 5000 mg/kg (in arachis oil) | No mortalities. One animal showed a decreased respiratory rate 1 hour post-dosing. All animals exhibited hunched posture and lethargy. | > 5000 mg/kg bw |
| Dermal | Wistar Rats | 2000 mg/kg bw (single application for 24 hours) | No mortality, systemic toxicity, or abnormalities at necropsy were reported. | > 2000 mg/kg bw |
Experimental Protocols
The following are detailed protocols for the preparation and administration of a novel compound via oral gavage, intraperitoneal injection, and intravenous injection in rodent models. These are generalized procedures and should be adapted based on the specific compound's characteristics and the experimental design.
Protocol for Oral Gavage in Rats
Oral gavage is a common method for the precise oral administration of a substance.[1][2][3][4]
Materials:
-
Test compound (e.g., this compound)
-
Appropriate vehicle (e.g., 0.5% carboxymethyl cellulose, corn oil, sterile water)[5][6][7]
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Volumetric flasks and graduated cylinders
-
Stir plate and magnetic stir bar
-
Gavage needles (16-18 gauge, 2-3 inches long with a rounded tip for rats)[2][3]
-
Syringes (appropriate size for the calculated volume)
-
Animal scale
-
70% ethanol
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Procedure:
-
Dose Calculation:
-
Preparation of Dosing Solution:
-
Accurately weigh the calculated amount of the test compound.
-
If the compound is a powder, triturate it to a fine powder using a mortar and pestle to ensure uniform particle size.
-
Select an appropriate vehicle based on the compound's solubility and stability.[5][6][7] For insoluble compounds, a suspension can be made using a vehicle like 0.5% carboxymethyl cellulose.[8][9]
-
Gradually add the vehicle to the compound while stirring continuously to form a homogenous suspension. A magnetic stirrer is recommended.
-
Ensure the final volume is accurately measured.
-
-
Animal Restraint and Administration:
-
Properly restrain the rat. This can be done by firmly grasping the animal over the shoulders, allowing the forelegs to be extended. For larger rats, a two-person technique or a restraint device may be necessary.
-
Measure the correct length for gavage needle insertion by holding the needle alongside the rat from the mouth to the last rib. Mark the needle to ensure you do not insert it too far.[1][3][4]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the hard palate towards the esophagus. The animal should swallow the tube. Do not force the needle. If there is resistance, withdraw and try again.[2]
-
Once the needle is in the esophagus, slowly administer the calculated volume of the suspension.[1]
-
After administration, gently remove the needle in a single, smooth motion.
-
Monitor the animal for at least 10-15 minutes post-administration for any signs of distress, such as difficulty breathing or fluid coming from the nose.[2]
-
Protocol for Intraperitoneal (IP) Injection in Mice
Intraperitoneal injection is a common route for administering substances that need to be absorbed systemically.[13][14][15][16][17]
Materials:
-
Test compound
-
Sterile vehicle (e.g., sterile saline, PBS)
-
Sterile syringes (1 ml or smaller)
-
Animal scale
-
70% ethanol
-
PPE
Procedure:
-
Dose Calculation and Preparation:
-
Follow the dose calculation steps outlined in the oral gavage protocol. The maximum injection volume for IP in mice is typically < 10 ml/kg.[13]
-
Prepare the dosing solution under sterile conditions. The compound should be dissolved or suspended in a sterile vehicle. Solutions should be warmed to room or body temperature before injection.[13][17]
-
-
Animal Restraint and Administration:
-
Restrain the mouse by scruffing the loose skin over the neck and shoulders. The tail can be secured between the last two fingers of the same hand.[17]
-
Tilt the mouse so its head is pointing downwards. This will cause the abdominal organs to shift towards the diaphragm, reducing the risk of puncturing them.[15][16]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[13][16]
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[15][17]
-
Gently aspirate to ensure no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn into the syringe. If aspiration is positive, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[14][16]
-
Slowly inject the calculated volume.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol for Intravenous (IV) Injection in Rats (Tail Vein)
Intravenous injection allows for the rapid and direct administration of a substance into the bloodstream.[18][19][20][21][22]
Materials:
-
Test compound
-
Sterile vehicle for injection
-
Sterile syringes (1-3 ml)
-
Rat restrainer
-
Heat source (e.g., heat lamp or warming pad)
-
70% ethanol
-
Gauze
-
PPE
Procedure:
-
Dose Calculation and Preparation:
-
Follow the dose calculation steps. The maximum bolus IV injection volume is typically 5 ml/kg for rats.[18]
-
Prepare a sterile, particle-free solution for injection. Suspensions are generally not suitable for IV administration.
-
-
Animal Preparation and Administration:
-
Warm the rat's tail to dilate the lateral tail veins. This can be done by placing the rat in a warmed restrainer or under a heat lamp for a short period.[19][20][21]
-
Place the rat in an appropriate restrainer, leaving the tail accessible.
-
Wipe the tail with 70% ethanol to disinfect and improve visualization of the veins.
-
Locate one of the lateral tail veins.
-
Hold the tail gently and insert the needle, bevel up, into the vein at a shallow angle, parallel to the vein.[19][20]
-
A "flash" of blood in the needle hub may indicate successful entry into the vein.
-
Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein. In this case, withdraw the needle and re-attempt at a more proximal site on the tail or in the other vein.[21][22]
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[18][21]
-
Return the animal to its cage and monitor for any adverse reactions.
-
References
- 1. ouv.vt.edu [ouv.vt.edu]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. research.fsu.edu [research.fsu.edu]
- 5. caymanchem.com [caymanchem.com]
- 6. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 8. ecronicon.net [ecronicon.net]
- 9. researchgate.net [researchgate.net]
- 10. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Dose Calculation – OSU CVM Veterinary Clinical and Professional Skills Center Handbook [ohiostate.pressbooks.pub]
- 12. Dosage calculation - Pneu-Dart [pneudart.com]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 15. ltk.uzh.ch [ltk.uzh.ch]
- 16. research.vt.edu [research.vt.edu]
- 17. uac.arizona.edu [uac.arizona.edu]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. depts.ttu.edu [depts.ttu.edu]
- 20. research.vt.edu [research.vt.edu]
- 21. Rodent Tail Vein Injections (Rat) | Animals in Science [queensu.ca]
- 22. research-support.uq.edu.au [research-support.uq.edu.au]
Application Notes and Protocols for Measuring Diphenyldiphosphine Oxide (DDPO) Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyldiphosphine oxides (DDPOs) and their derivatives are a class of organophosphorus compounds that have garnered interest in drug discovery due to their unique physicochemical properties. These compounds are characterized by high polarity, metabolic stability, and solubility, making them attractive scaffolds for developing novel therapeutic agents[1][2][3]. Research has highlighted the potential of DDPO analogs in various therapeutic areas, including neuroprotection and oncology. Their proposed mechanisms of action often involve the modulation of key signaling pathways implicated in cell survival and proliferation[4][5][6][7][8].
These application notes provide a comprehensive guide to the methodologies used to assess the efficacy of this compound and its derivatives, with a focus on their potential neuroprotective and anticancer activities. The protocols detailed below are based on established in vitro and in vivo assays commonly employed in preclinical drug development.
Application Note 1: Evaluation of Neuroprotective Efficacy
The neuroprotective potential of this compound derivatives can be assessed using a tiered approach, beginning with in vitro screening to identify promising candidates, followed by more complex in vivo models to confirm efficacy.
In Vitro Neuroprotection Assays
A primary step in evaluating neuroprotective efficacy is to determine a compound's ability to protect neuronal cells from various insults. A common model involves inducing oxidative stress or excitotoxicity in cultured neuronal cells and measuring cell viability following treatment with the test compound.
Key Assays:
-
MTT Assay: To assess cell viability and cytotoxicity.
-
Lactate Dehydrogenase (LDH) Assay: To measure cytotoxicity by quantifying membrane damage.
-
Reactive Oxygen Species (ROS) Assay: To determine the antioxidant properties of the compound.
-
Western Blotting: To analyze the expression of key proteins in neuroprotective signaling pathways (e.g., Nrf2, HO-1, Akt, ERK)[4][7][8].
In Vivo Neuroprotection Models
Promising candidates from in vitro studies should be further evaluated in animal models of neurological disease. A widely used model for stroke is the middle cerebral artery occlusion (MCAO) model in rodents, which mimics the ischemic conditions of a stroke[9].
Key Outcome Measures:
-
Neurological Deficit Scoring: To assess functional recovery.
-
Infarct Volume Measurement: To quantify the extent of brain damage.
-
Histological Analysis: To examine neuronal survival and tissue morphology.
-
Biochemical Assays: To measure markers of oxidative stress and inflammation in brain tissue[9][10].
Application Note 2: Evaluation of Anticancer Efficacy
Several phosphine oxide derivatives have been investigated for their potential as anticancer agents, with some demonstrating activity as topoisomerase I inhibitors[5][6].
In Vitro Anticancer Assays
Initial screening for anticancer activity involves assessing the cytotoxicity of the compounds against various cancer cell lines and elucidating their mechanism of action.
Key Assays:
-
Cytotoxicity Assays (e.g., MTT, SRB): To determine the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines.
-
Topoisomerase I Inhibition Assay: To directly measure the inhibitory activity of the compound on the enzyme.
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.
-
Apoptosis Assays (e.g., Annexin V/PI staining): To determine if the compound induces programmed cell death.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vitro and in vivo studies on diphenylphosphine oxide analogs, illustrating how to present efficacy data.
Table 1: In Vitro Cytotoxicity of Diphenylphosphine Oxide Indenoquinoline Analogs [6]
| Compound | A549 (Lung Carcinoma) IC50 (µM) | SKOV3 (Ovarian Carcinoma) IC50 (µM) | HEK293 (Non-cancerous) IC50 (µM) |
| 8a | >50 | >50 | >50 |
| 8b | 35.2 ± 2.1 | 41.5 ± 3.3 | >50 |
| 9a | 12.8 ± 1.5 | 18.3 ± 2.0 | 45.1 ± 4.2 |
| 9b | 8.5 ± 0.9 | 11.2 ± 1.3 | 38.7 ± 3.5 |
| Camptothecin (Control) | 0.8 ± 0.1 | 1.1 ± 0.2 | 5.2 ± 0.6 |
Table 2: In Vivo Efficacy of a Hypothetical this compound Derivative in a Rat MCAO Model (Illustrative Data Based on[9])
| Treatment Group | Dose (mg/kg) | Neurological Score (24h post-MCAO) | Infarct Volume (% of hemisphere) | Brain Water Content (%) |
| Sham | - | 0.1 ± 0.1 | 1.2 ± 0.5 | 78.5 ± 0.4 |
| Vehicle (Saline) | - | 4.2 ± 0.5 | 45.8 ± 5.1 | 82.3 ± 0.6 |
| This compound-Analog | 10 | 3.1 ± 0.4 | 32.5 ± 4.2 | 80.9 ± 0.5 |
| This compound-Analog | 30 | 2.3 ± 0.6 | 21.7 ± 3.8 | 79.8 ± 0.4** |
| Edaravone (Control) | 3 | 2.8 ± 0.5 | 28.9 ± 4.5 | 80.2 ± 0.6 |
*p < 0.05, **p < 0.01 vs. Vehicle group. Neurological scores are on a 0-5 scale (0 = no deficit, 5 = severe deficit).
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity - MTT Assay
This protocol is a general guideline for determining the cytotoxic effects of compounds on cultured mammalian cells.
Materials:
-
Cancer cell lines (e.g., A549, SKOV3)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
Test compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).[6]
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[6]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Topoisomerase I Inhibition Assay
This assay is used to assess the ability of a compound to inhibit the activity of human Topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Test compounds
-
Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Agarose gel (1%)
-
Electrophoresis buffer (e.g., TBE or TAE)
-
DNA staining agent (e.g., ethidium bromide or GelRed)
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, human Topoisomerase I, and the test compound at the desired concentration.[6]
-
Initiation of Reaction: Add supercoiled plasmid DNA to the reaction mixture to a final concentration of approximately 10-20 ng/µL.[6]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).[6]
-
Termination of Reaction: Stop the reaction by adding the stop solution.[6]
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.[6]
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.[6]
-
Data Analysis: The inhibition of Topoisomerase I activity is determined by the reduction in the amount of relaxed DNA compared to the control reaction (enzyme and DNA without the test compound).[6]
Protocol 3: In Vivo MCAO Model of Stroke
This protocol outlines the induction of focal cerebral ischemia in rodents to evaluate the neuroprotective effects of a test compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
Test compound and vehicle
-
TTC (2,3,5-triphenyltetrazolium chloride) solution
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and make a midline cervical incision. Expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Ligate the CCA and the ECA. Insert the nylon suture into the ICA through the ECA stump and advance it approximately 18-20 mm until a slight resistance is felt, indicating the occlusion of the middle cerebral artery.
-
Compound Administration: Administer the test compound or vehicle at the desired time point (e.g., immediately after occlusion or at a specific time of reperfusion).
-
Reperfusion (optional): For transient MCAO, withdraw the suture after a defined period (e.g., 90 minutes) to allow for reperfusion.
-
Neurological Assessment: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: Euthanize the animal and remove the brain. Slice the brain into coronal sections and stain with TTC solution. The infarct area will appear white, while viable tissue will be red. Calculate the infarct volume as a percentage of the total hemispheric volume.[9]
-
Brain Edema Measurement: Determine brain water content by the wet-dry method. Weigh the ischemic hemisphere immediately after removal (wet weight) and after drying in an oven at 100°C for 24 hours (dry weight). Calculate the brain water content as: [(wet weight - dry weight) / wet weight] x 100.[9]
Visualizations
Caption: General workflow for in vitro cytotoxicity screening.
Caption: Mechanism of Topoisomerase I inhibition.
Caption: Nrf2/HO-1 neuroprotective signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems | In Vivo [iv.iiarjournals.org]
- 5. Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis and Purification of DDPO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and purification of DDPO (5,8-Dideazapteroylornithine), a potent inhibitor of dihydrofolate reductase (DHFR). The following protocols and data have been compiled to facilitate its laboratory-scale synthesis and purification for research and development purposes.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 118675-83-5 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C21H24N6O4 | N/A |
| Molecular Weight | 424.45 g/mol | N/A |
| Chemical Name | 5,8-Dideazapteroylornithine | [1][3][9] |
| Synonyms | This compound | [4][5][6][7][8] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in aqueous solutions | [1] |
Biological Activity
This compound is an antifolate agent that acts as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleic acids.[6][7][8] The inhibition of DHFR disrupts the folate metabolic pathway, leading to the arrest of cell proliferation. Due to this mechanism, this compound and its analogs are investigated for their potential as anticancer agents.
Experimental Protocols
The synthesis of this compound involves a multi-step process. While the seminal work by Rosowsky et al. outlines the definitive synthesis, a detailed, step-by-step protocol is presented here based on a highly analogous and more recent, efficient synthesis of a 5,8-dideaza analog of Methotrexate.[10] This convergent synthesis strategy involves the initial preparation of two key intermediates followed by their coupling and subsequent final modifications.
I. Synthesis of Key Intermediates
A representative synthesis of a key benzonitrile intermediate is described below.
Protocol 1: Synthesis of 5-(Bromomethyl)-2-fluorobenzonitrile
-
Dissolve 2-fluoro-5-methylbenzonitrile (1.00 g, 7.40 mmol) in 35 mL of carbon tetrachloride in a round-bottom flask under an argon atmosphere at room temperature.[10]
-
To this solution, add N-bromosuccinimide (1.38 g, 7.77 mmol) and 2,2′-azobis(2-methylpropionitrile) (122 mg, 0.74 mmol).[10]
-
Heat the resulting mixture to reflux at 80°C for 23 hours.[10]
-
After cooling to room temperature, filter the mixture to remove succinimide.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography to obtain 5-(bromomethyl)-2-fluorobenzonitrile.
II. Coupling and Final Product Formation
The following protocol describes the coupling of the benzonitrile intermediate with a glutamate precursor and the subsequent formation of the quinazoline ring system, which is characteristic of this compound and its analogs.
Protocol 2: Synthesis of Di-tert-butyl (4-((2-cyano-4-fluorobenzyl)thio)benzoyl)-L-glutamate
-
Dissolve the glutamate precursor (e.g., a thiol-containing benzoyl-L-glutamate derivative, 1.845 mmol) and 5-(bromomethyl)-2-fluorobenzonitrile (395 mg, 1.845 mmol) in 4.5 mL of anhydrous dimethylformamide (DMF).[10]
-
Add potassium carbonate (510 mg, 3.69 mmol) to the solution.[10]
-
Stir the mixture at room temperature under an argon atmosphere for 24 hours.[10]
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.[10]
-
Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[10]
-
Purify the crude product by flash chromatography to yield the desired coupled product.[10]
Protocol 3: Formation of the 2,4-diaminoquinazoline Moiety
-
Dissolve the product from Protocol 2 (e.g., the cyano-intermediate, 0.45 mmol) and guanidine carbonate (57 mg, 0.634 mmol) in 10 mL of anhydrous DMF.[10]
-
Heat the mixture to 150°C for 4 hours under an argon atmosphere.[10]
-
Remove the solvent by evaporation under reduced pressure.[10]
-
Purify the resulting residue by column chromatography to obtain the di-tert-butyl protected 2,4-diaminoquinazoline product.[10]
Protocol 4: Final Deprotection to Yield the Active Compound
-
Dissolve the purified product from Protocol 3 in a solution of trifluoroacetic acid (TFA) for the removal of the tert-butyl protecting groups.
-
Stir the reaction at room temperature until deprotection is complete (monitored by TLC or LC-MS).
-
Evaporate the TFA under reduced pressure.
-
The final product can be purified by preparative High-Performance Liquid Chromatography (HPLC).
Purification Methods
Purification of the intermediates and the final this compound product is critical to obtain a high-purity compound for biological assays.
Flash Column Chromatography:
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of ethyl acetate in cyclohexane or methanol in dichloromethane is often effective for separating intermediates.[10] The specific gradient will depend on the polarity of the compound.
High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column is typically used for the purification of the final product and its analogs.
-
Mobile Phase: A gradient of acetonitrile in water containing an ion-pairing agent like trifluoroacetic acid (TFA) is a common choice.
-
Detection: UV detection at a wavelength where the compound has strong absorbance is used to monitor the elution.
Diagrams
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: The inhibitory action of this compound on the folate metabolic pathway.
References
- 1. CAS 118675-83-5: 5,8-Dideazapteroylornithine | CymitQuimica [cymitquimica.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 118675-83-5 Name: [xixisys.com]
- 3. 5,8-Dideazapteroylornithine | 118675-83-5 [m.chemicalbook.com]
- 4. InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ornithine N Dimethyl Ornithine Supplier | CASGET.COM [casget.com]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: DDPO in Leukemia Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
DDPO is an investigational small molecule inhibitor targeting key oncogenic signaling pathways implicated in the pathogenesis of Acute Myeloid Leukemia (AML). AML is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] Key molecular aberrations in AML often involve mutations in receptor tyrosine kinases, such as FMS-like tyrosine kinase 3 (FLT3), and dysregulation of anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2).[2] this compound is designed to dually inhibit these pathways, promoting apoptosis and halting the proliferation of leukemic cells. These notes provide a comprehensive overview of the in vitro and in vivo applications of this compound, complete with detailed experimental protocols and representative data.
Mechanism of Action & Signaling Pathway
This compound exerts its anti-leukemic effects by targeting critical nodes in signaling pathways that drive cell survival and proliferation in AML. A primary target is the FLT3 receptor, which, when mutated (e.g., via internal tandem duplication - FLT3-ITD), becomes constitutively active, driving downstream pathways like RAS/MEK/ERK and PI3K/Akt/mTOR.[1][2] These pathways promote cell cycle progression and inhibit apoptosis. Concurrently, this compound inhibits the anti-apoptotic protein Bcl-2, which is often overexpressed in AML and sequesters pro-apoptotic proteins, preventing programmed cell death. By inhibiting both FLT3 and Bcl-2, this compound delivers a multi-pronged attack on AML cells.
Caption: this compound inhibits FLT3 and Bcl-2 signaling pathways in AML.
In Vitro Applications & Protocols
Cell Viability and Cytotoxicity Assays
The initial screening of this compound's efficacy is performed using in vitro cell viability assays on AML cell lines and primary patient samples.[3] These assays determine the concentration of this compound required to inhibit cell growth by 50% (IC50).
Table 1: IC50 Values of this compound in AML Cell Lines
| Cell Line | Genotype | IC50 (nM) after 72h |
|---|---|---|
| MV4-11 | FLT3-ITD | 15 |
| MOLM-13 | FLT3-ITD | 25 |
| OCI-AML3 | FLT3-WT, NPM1c | 250 |
| HL-60 | FLT3-WT | >1000 |
| Primary AML Cells | Patient-derived | Varies (20-500) |
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Seed AML cells (e.g., MV4-11, MOLM-13) in a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[4]
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. The final concentrations should typically range from 0.1 nM to 10 µM.[5]
-
Treatment: Add 100 µL of the 2X this compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and no-treatment controls.[4]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.[5]
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay
To confirm that this compound induces programmed cell death, an Annexin V and Propidium Iodide (PI) apoptosis assay is conducted using flow cytometry.
Table 2: this compound-Induced Apoptosis in MV4-11 Cells
| Treatment (24h) | Concentration | Early Apoptotic (Annexin V+/PI-) % | Late Apoptotic (Annexin V+/PI+) % |
|---|---|---|---|
| Vehicle (DMSO) | 0.1% | 5.2 | 3.1 |
| This compound | 50 nM | 25.8 | 15.4 |
| this compound | 100 nM | 45.1 | 28.9 |
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed 1x10⁶ MV4-11 cells in a 6-well plate and treat with the desired concentrations of this compound (e.g., 50 nM, 100 nM) and a vehicle control for 24-48 hours.[4]
-
Cell Collection: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[4]
-
Washing: Wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Caption: Workflow for in vitro evaluation of this compound in leukemia cells.
In Vivo Applications & Protocols
AML Xenograft Mouse Model
To evaluate the in vivo efficacy of this compound, patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are utilized.[6][7] Immunodeficient mice (e.g., NSG) are engrafted with human AML cells, and tumor progression and survival are monitored following treatment.[8]
Table 3: In Vivo Efficacy of this compound in MV4-11 Xenograft Model
| Treatment Group | Dosing | Average Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (%) | Median Survival (Days) |
|---|---|---|---|---|
| Vehicle | Daily, Oral | 1500 ± 210 | - | 25 |
| This compound | 20 mg/kg, Daily, Oral | 450 ± 95 | 70 | 42 |
| Cytarabine | 10 mg/kg, 5 days | 950 ± 150 | 37 | 31 |
Protocol: AML Xenograft Efficacy Study
-
Cell Implantation: Intravenously inject 1-5 million MV4-11 cells into 6-8 week old female NSG mice.[9]
-
Engraftment Monitoring: Monitor engraftment by weekly peripheral blood sampling and flow cytometry for human CD45+ cells.[6]
-
Randomization: Once engraftment reaches >1% in peripheral blood, randomize mice into treatment groups (e.g., Vehicle, this compound, Standard-of-care).
-
Treatment Administration: Administer this compound (e.g., 20 mg/kg) and vehicle control daily via oral gavage.
-
Monitoring: Monitor tumor burden via bioluminescence imaging (if using luciferase-tagged cells) or peripheral blast counts.[8] Monitor animal health and body weight twice weekly.
-
Endpoint: The primary endpoint may be survival or a pre-defined tumor burden. At the end of the study, collect tissues (bone marrow, spleen, liver) for histological and flow cytometric analysis to determine final disease burden.[10]
-
Data Analysis: Analyze differences in tumor growth and survival between treatment groups using appropriate statistical methods (e.g., ANOVA, Kaplan-Meier survival analysis).
Caption: Workflow for in vivo efficacy testing of this compound.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for AML by dually targeting key survival and proliferation pathways. The protocols outlined in these application notes provide a robust framework for researchers to evaluate the efficacy of this compound and similar targeted inhibitors in preclinical leukemia models. The quantitative data presented highlights its potent anti-leukemic activity both in vitro and in vivo, supporting its further development as a novel cancer therapeutic.
References
- 1. Mechanisms of drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of myeloid leukemogenesis: Current perspectives and therapeutic objectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. benchchem.com [benchchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
Application Notes and Protocols for DDPO in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDPO (2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone), a naphthoquinone analog, has demonstrated potential as an antitumor agent.[1] Like other compounds in the 1,4-naphthoquinone class, its biological activity is often attributed to the redox properties of its two carbonyl groups, which can accept electrons to form radical anions or dianions. While research into this compound as a standalone agent has shown it can induce apoptosis in cancer cells, its potential in combination with established chemotherapy agents remains an area ripe for exploration. The strategic combination of cytotoxic drugs aims to target different pro-oncogenic pathways simultaneously, potentially leading to synergistic effects and overcoming drug resistance.
These application notes provide a comprehensive overview of the known anticancer activities of this compound as a single agent and explore the potential for its use in combination therapies by drawing parallels with other structurally related naphthoquinones. Detailed experimental protocols are provided to guide researchers in designing and executing studies to investigate the synergistic potential of this compound with other chemotherapeutic drugs.
I. This compound as a Single Anticancer Agent: Known Efficacy and Mechanism of Action
This compound has been shown to induce apoptosis in human promyeloid leukemic HL-60 cells and exhibits antitumor activity in vivo.[1] Studies on a closely related compound, 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ), have demonstrated significant anti-tumor activity in various prostate cancer cell lines.[2][3][4]
A. Mechanism of Action
The primary mechanism of action for this compound appears to be the induction of apoptosis. This is achieved through the regulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.[1]
Key Mechanistic Features:
-
Upregulation of Pro-apoptotic Proteins: this compound treatment leads to an increase in the expression of the pro-apoptotic protein Bax and induces the cleavage of Bid.[1]
-
Downregulation of Anti-apoptotic Proteins: The expression of the anti-apoptotic protein Bcl-xL is decreased following this compound treatment, while Bcl-2 levels remain unchanged.[1]
-
Apoptosis Confirmation: Evidence of apoptosis induction by this compound includes DNA fragmentation and the cleavage of poly ADP ribose polymerase (PARP).[1]
B. Quantitative Data: In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) of DCDMNQ |
| LNCaP | Androgen-dependent Prostate Cancer | 1 |
| CWR-22 | Androgen-dependent Prostate Cancer | 3 |
| PC-3 | Androgen-independent Prostate Cancer | 1.5 |
| DU-145 | Androgen-independent Prostate Cancer | 3 |
| HS-5 | Normal Bone Marrow | 10 |
| Data sourced from Copeland et al. (2007).[4] |
II. Rationale for Combining this compound with Other Chemotherapy Agents
The principle of combination therapy is to achieve enhanced therapeutic efficacy through synergistic or additive effects. Given this compound's pro-apoptotic mechanism, combining it with chemotherapy agents that act on different cellular pathways could prove highly effective.
Potential Combination Strategies:
-
With DNA Damaging Agents (e.g., Cisplatin): Cisplatin induces apoptosis by forming DNA adducts, leading to cell cycle arrest and cell death.[5] Combining this compound, which modulates apoptotic protein expression, with a DNA-damaging agent like cisplatin could create a powerful two-pronged attack on cancer cells.
-
With Topoisomerase Inhibitors (e.g., Doxorubicin): Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA strand breaks. Naphthoquinones themselves have been identified as inhibitors of both topoisomerase I and II.[6] This suggests a potential for synergistic interaction with agents like doxorubicin.
-
With Antimicrotubule Agents (e.g., Paclitaxel): Paclitaxel disrupts microtubule function, leading to mitotic arrest and apoptosis. Combining a microtubule-targeting agent with a compound like this compound that lowers the threshold for apoptosis could enhance cell killing.
III. Experimental Protocols
The following protocols are provided as a guide for researchers to investigate the effects of this compound alone and in combination with other chemotherapy agents.
A. Protocol 1: Determination of IC50 Values for this compound and Combination Agents
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other chemotherapy agents (e.g., cisplatin, doxorubicin) on a panel of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., HL-60, MCF-7, A549)
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound (2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone)
-
Chemotherapy agents (e.g., Cisplatin, Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Preparation: Prepare stock solutions of this compound and other chemotherapy agents in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Drug Treatment: Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a control and wells with medium only as a blank.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
B. Protocol 2: Evaluation of Synergistic Effects using Combination Index (CI)
Objective: To determine if the combination of this compound with another chemotherapy agent results in synergistic, additive, or antagonistic effects.
Materials:
-
Same as Protocol 1
-
CompuSyn software or similar for CI calculation
Procedure:
-
Experimental Design: Based on the IC50 values obtained in Protocol 1, design a combination experiment using a constant ratio of the two drugs. For example, use concentrations of Drug A and Drug B at their IC50, 0.5 x IC50, and 2 x IC50 values, both alone and in combination.
-
Execution: Follow the steps for cell seeding, drug treatment, incubation, and MTT assay as described in Protocol 1.
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each drug and combination (Fa = 1 - % viability).
-
Use the Chou-Talalay method and CompuSyn software to calculate the Combination Index (CI).
-
Interpretation of CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
C. Protocol 3: Western Blot Analysis of Apoptotic Proteins
Objective: To investigate the effect of this compound, a chemotherapy agent, and their combination on the expression of key apoptotic proteins.
Materials:
-
Cancer cells treated as in Protocol 2
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-xL, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After drug treatment, wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Blocking and Antibody Incubation: Block the membranes and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membranes and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin).
IV. Visualizations
A. Signaling Pathway Diagram
Caption: this compound-induced apoptotic signaling pathway and potential points of interaction with other chemotherapy agents.
B. Experimental Workflow Diagram
Caption: Workflow for in vitro evaluation of this compound combination therapy.
V. Concluding Remarks
The exploration of this compound in combination with standard chemotherapy agents presents a promising avenue for the development of more effective cancer treatments. The provided application notes and protocols offer a foundational framework for researchers to systematically investigate these combinations. By understanding the synergistic potential and the underlying molecular mechanisms, the scientific community can work towards translating these preclinical findings into novel therapeutic strategies for patients.
References
- 1. Effects of a naphthoquinone analog on tumor growth and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Cytotoxicity of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone in androgen-dependent and -independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultrasensitive response explains the benefit of combination chemotherapy despite drug antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyphenols act synergistically with doxorubicin and etoposide in leukaemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: DDPO Synthesis and Yield Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 2,2'-((6-(diphenylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol (DDPO). The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and practical method for synthesizing substituted 1,3,5-triazines like this compound is through the sequential, controlled nucleophilic substitution of chloride atoms on cyanuric chloride.[1][2] The reactivity of the chlorine atoms decreases as they are substituted, allowing for a stepwise introduction of different nucleophiles. For this compound, this would typically involve the reaction of cyanuric chloride first with diphenylamine, followed by a reaction with diethanolamine.
Q2: I am observing a low yield in my this compound synthesis. What are the potential causes?
Low yields in s-triazine synthesis can stem from several factors:
-
Incomplete reaction: The nucleophilic substitution may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or suboptimal pH.
-
Side reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the desired product.
-
Steric hindrance: As more substituents are added to the triazine ring, steric hindrance can slow down or prevent subsequent reactions.
-
Moisture: The presence of water can lead to the hydrolysis of cyanuric chloride, reducing the amount of starting material available for the desired reaction.
-
Purification losses: Significant amounts of the product may be lost during workup and purification steps.
Q3: How can I monitor the progress of my this compound synthesis?
The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[3][4] By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate-hexane), you can visualize the consumption of the starting materials and the formation of the product. The disappearance of the starting material spot is a good indicator that the reaction is complete.
Q4: What are some common impurities I might encounter, and how can they be removed?
Common impurities can include unreacted starting materials (cyanuric chloride, diphenylamine, diethanolamine), partially substituted triazine intermediates, and hydrolysis byproducts. Purification can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial and may require some experimentation to find the optimal system.
Troubleshooting Guide
Issue 1: Low Yield of the First Substitution Product (6-chloro-N,N-diphenyl-1,3,5-triazin-2,4-diamine)
| Potential Cause | Troubleshooting Step |
| Incorrect Reaction Temperature | The first substitution on cyanuric chloride is typically carried out at low temperatures (0-5 °C) to control reactivity. Ensure your reaction is adequately cooled. |
| Suboptimal pH | The reaction should be carried out under basic conditions to neutralize the HCl formed. A base such as sodium carbonate or potassium carbonate is commonly used.[3][4] Monitor and adjust the pH as needed. |
| Moisture Contamination | Use anhydrous solvents and ensure all glassware is thoroughly dried before use to prevent hydrolysis of the cyanuric chloride. |
Issue 2: Low Yield of the Final this compound Product
| Potential Cause | Troubleshooting Step |
| Insufficient Reaction Time or Temperature | The second substitution with diethanolamine may require more forcing conditions (higher temperature and/or longer reaction time) due to the decreased reactivity of the dichlorotriazine intermediate. Consider refluxing the reaction mixture. |
| Steric Hindrance | The bulky diphenylamino group may sterically hinder the approach of diethanolamine. Using a higher concentration of diethanolamine or a polar aprotic solvent like DMF might help to increase the reaction rate. |
| Formation of Disubstituted Byproducts | If the first substitution was not complete, a mixture of products can be formed. Ensure the first step has gone to completion before adding the second nucleophile. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a proposed route based on general methods for the synthesis of substituted s-triazines.[1][2][3][4]
Step 1: Synthesis of 2-chloro-4,6-bis(diphenylamino)-1,3,5-triazine
-
Dissolve cyanuric chloride in a suitable solvent (e.g., acetone or THF) in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0-5 °C in an ice bath.
-
In a separate flask, dissolve diphenylamine and a base (e.g., sodium carbonate) in the same solvent.
-
Slowly add the diphenylamine solution to the cyanuric chloride solution while maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at this temperature for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, filter the mixture to remove any inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization.
Step 2: Synthesis of 2,2'-((6-(diphenylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol (this compound)
-
Dissolve the product from Step 1 in a suitable solvent (e.g., THF or acetonitrile).
-
Add diethanolamine to the solution. An excess of diethanolamine may be required.
-
Add a base (e.g., potassium carbonate) to the mixture.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture and filter to remove any solids.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Data Presentation
Table 1: Reaction Conditions for s-Triazine Synthesis (Illustrative Examples)
| Starting Material | Nucleophile | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Cyanuric chloride | 4-Aminobenzonitrile | Acetone | K₂CO₃ | 0 | - | - | [3][4] |
| 4,6-Dichloro(1,3,5-triazin-2-yl)aminobenzonitrile | Piperidine | THF | K₂CO₃ | Room Temp | 24 | - | [3] |
| 2,4-dichloro-6-methoxy-1,3,5-triazine | 4-Aminobenzonitrile | Acetone | NaHCO₃ | 0 | 24 | - | [3] |
| 4-chloro-6-methoxy(1,3,5-triazin-2-yl)amino)benzonitrile | Aniline | Acetonitrile | K₂CO₃ | Room Temp | - | - | [3] |
Note: Specific yields for these exact reactions were not provided in the source material.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Troubleshooting workflow for low this compound yield.
References
Technical Support Center: Diphenyldiphosphine Oxide (DDPO)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and troubleshooting of Diphenyldiphosphine oxide (DDPO) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Diphenyldiphosphine oxide (this compound) and what are its primary applications?
A1: Diphenyldiphosphine oxide (this compound) is an organophosphorus compound with the formula (C₆H₅)₂P(O)H.[1] It is a white solid that is soluble in polar organic solvents.[1] this compound is a valuable reagent in organic synthesis, primarily used in:
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Buchwald-Hartwig Amination: To introduce diphenylphosphino groups.[1]
-
Precursor to Ligands: The resulting secondary phosphines from this compound reactions are precursors to phosphine ligands used in catalysis.[1]
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Horner-Wadsworth-Emmons (HWE) Reagents: Used in the preparation of these reagents for olefination reactions.[2]
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Sonogashira and Suzuki-Miyaura Couplings: It can be used as a ligand in these cross-coupling reactions.[2]
Q2: What are the key physical and chemical properties of this compound?
A2: Key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁OP | [3] |
| Molecular Weight | 202.19 g/mol | [3] |
| Appearance | White to almost white powder or crystals | |
| Melting Point | 56-57 °C | [1] |
| Solubility | Soluble in polar organic solvents, slightly soluble in water. | [1][2] |
| Purity (Typical) | >98.0% (GC) |
Q3: What are the recommended storage conditions for this compound?
A3: this compound is known to be hygroscopic and sensitive to moisture. Therefore, proper storage is crucial to maintain its integrity and reactivity.
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature (Recommended <15°C in a cool, dark place) | To minimize thermal degradation. |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | To prevent oxidation and reaction with atmospheric moisture. |
| Container | Tightly sealed, opaque container (e.g., amber glass bottle). | To protect from light and moisture. |
| Handling | Handle in a glovebox or under a stream of inert gas. | To minimize exposure to air and moisture. |
Q4: What are the main safety hazards associated with this compound?
A4: According to its safety data sheet, this compound presents the following hazards:
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.[3] Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
General Experimental Issues
Problem: Inconsistent reaction yields or complete reaction failure.
Possible Causes & Solutions:
-
Degradation of this compound:
-
Cause: Improper storage leading to hydrolysis or oxidation. This compound is moisture-sensitive.
-
Solution: Ensure this compound is stored under an inert atmosphere and in a tightly sealed container. Before use, it is good practice to dry the required amount of this compound under vacuum, especially if it has been stored for a long time.
-
-
Reagent Quality:
-
Cause: Purity of other reagents (catalyst, base, solvent) may be compromised.
-
Solution: Use freshly purified solvents and high-purity reagents. Ensure bases are properly stored to prevent hydration.
-
-
Inert Atmosphere:
-
Cause: Inadequate exclusion of air and moisture from the reaction setup.
-
Solution: Use Schlenk techniques or a glovebox for setting up the reaction. Ensure all glassware is thoroughly dried before use. Degas solvents by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Specific Reaction Troubleshooting: Buchwald-Hartwig Amination
Problem: Low yield of the desired aminated product.
Possible Causes & Solutions:
-
Catalyst Deactivation:
-
Cause: Impurities in this compound or other reagents may be poisoning the palladium catalyst. The presence of excess oxygen can also lead to the formation of inactive palladium black.
-
Solution: Use highly purified this compound. Ensure the reaction is performed under strictly anaerobic conditions. The choice of phosphine ligand is critical; ensure this compound is suitable for the specific substrate or consider a different ligand.
-
-
Incorrect Base:
-
Cause: The base used may not be strong enough or may be sterically hindered, leading to inefficient deprotonation of the amine.
-
Solution: The choice of base is crucial in Buchwald-Hartwig aminations. Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS). The optimal base can be substrate-dependent.
-
-
Substrate-Related Issues:
-
Cause: The aryl halide may be unreactive, or the amine may be too sterically hindered.
-
Solution: For less reactive aryl chlorides, a more electron-rich and bulky phosphine ligand may be required. For hindered amines, reaction temperature and time may need to be optimized.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions. The goal is to induce degradation to a level of 5-20%.[4]
1. Acidic and Basic Hydrolysis:
- Prepare solutions of this compound in a mixture of a polar organic solvent (e.g., acetonitrile) and an aqueous solution of 0.1 M HCl and 0.1 M NaOH, respectively.
- Store the solutions at room temperature and an elevated temperature (e.g., 60°C).
- Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).
- Neutralize the aliquots before analysis.
- Analyze by a stability-indicating method like HPLC to quantify the remaining this compound and detect degradation products.
2. Oxidative Degradation:
- Prepare a solution of this compound in a suitable organic solvent.
- Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and stir at room temperature.
- Monitor the reaction at various time points.
- Analyze the samples by HPLC.
3. Thermal Degradation (Solid State):
- Place a known amount of solid this compound in a controlled temperature and humidity chamber.
- Expose the sample to elevated temperatures (e.g., 60°C, 80°C) for an extended period (e.g., 1-2 weeks).
- At set intervals, dissolve a portion of the sample in a suitable solvent and analyze by HPLC.
4. Photostability:
- Expose a solution of this compound and solid this compound to a calibrated light source (e.g., xenon lamp) that provides both UV and visible light.
- Simultaneously, keep a control sample in the dark.
- Analyze the samples at appropriate time intervals.
Protocol 2: Synthesis of Diphenyldiphosphine Oxide
A common method for the synthesis of this compound is through the reaction of diethylphosphite with a Grignard reagent.[1]
Materials:
-
Diethylphosphite
-
Phenylmagnesium bromide (in THF)
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (dilute solution)
-
Anhydrous magnesium sulfate
-
Standard Schlenk line glassware
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve diethylphosphite in anhydrous diethyl ether.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add three equivalents of phenylmagnesium bromide solution to the stirred diethylphosphite solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a dilute hydrochloric acid solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Visualizations
Caption: Workflow for the synthesis of Diphenyldiphosphine oxide.
References
common problems with DDPO solubility in assays
Technical Support Center: DDPO Solubility
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues with this compound (2,2'-Bis(diphenylphosphino)oxide), a potent folypolyglutamate synthetase antagonist, in common biological assays.[1]
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous assay buffer?
Precipitation of a poorly soluble compound like this compound is a common issue. The primary cause is often the transition from a high-concentration stock solution, typically in an organic solvent like Dimethyl Sulfoxide (DMSO), to an aqueous assay medium.[2] This "solvent-shifting" can cause the compound to exceed its solubility limit in the final aqueous environment and crash out of solution.[2]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
The maximum tolerable DMSO concentration is cell-line dependent. A general guideline is to keep the final concentration at or below 0.5% to avoid significant cytotoxicity.[2] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cells.[2][3] Higher concentrations of DMSO can inhibit cell proliferation.[3]
Q3: Can I use other organic solvents besides DMSO to dissolve this compound?
Yes, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be used to dissolve poorly soluble compounds.[1] However, the choice of solvent should be carefully considered based on the compound's properties and the specifics of the assay. All organic solvents can impact cellular physiology, so appropriate vehicle controls are essential.[2]
Q4: Are there methods to improve the solubility of this compound in aqueous solutions without using high concentrations of organic solvents?
Several techniques can enhance the aqueous solubility of hydrophobic compounds:[2][4]
-
pH adjustment: If the compound has ionizable groups, adjusting the buffer's pH can significantly alter its solubility.[2]
-
Use of co-solvents: Water-miscible solvents like glycerin or propylene glycol can be used to increase the solubility of poorly water-soluble drugs.[5][6]
-
Formulation with excipients: Surfactants like Tween 80 or complexing agents such as cyclodextrins can help solubilize hydrophobic compounds.[1][7]
Troubleshooting Guides
Guide 1: Resolving this compound Precipitation in Cell Culture Media
This guide provides a systematic approach to troubleshooting and resolving this compound precipitation when preparing working solutions for your assays.[8]
Problem: this compound precipitates out of solution upon addition to the cell culture medium.
Potential Causes & Solutions:
-
Cause 1: High Final Concentration. The intended final concentration of this compound in the media may be too high, exceeding its aqueous solubility limit.
-
Solution: Determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test. Prepare a serial dilution of your this compound stock in the media and visually inspect for precipitation after incubation.[8]
-
-
Cause 2: Improper Dilution Method. Adding a concentrated DMSO stock directly into a large volume of aqueous media can cause localized high concentrations, leading to precipitation.
-
Solution: Employ a serial dilution method. First, create an intermediate dilution of the this compound stock in a small volume of media. Mix thoroughly before adding this to the final volume. This gradual reduction in solvent concentration can prevent the compound from crashing out.[8]
-
-
Cause 3: Media Components. Components in the cell culture media, such as proteins and salts, can interact with this compound and reduce its solubility.
-
Solution: If possible, try reducing the serum concentration in your media during the treatment period, as serum proteins can sometimes bind to compounds and affect their availability and solubility. Always validate that any media modification does not negatively impact your cells.
-
Experimental Protocol: Determining Maximum Soluble Concentration
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Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of dilutions of the this compound stock solution in your cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration remains constant across all dilutions (e.g., 0.5%).
-
Include a vehicle control with 0.5% DMSO in the medium.
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Incubate the solutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment.
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Visually inspect each concentration for any signs of precipitation (e.g., cloudiness, visible particles). A nephelometer can be used for a more quantitative measurement of turbidity.[9]
-
The highest concentration that remains clear is the maximum working concentration you should use for your experiments.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | > 50 mg/mL | Recommended for primary stock solutions.[1] |
| Ethanol | ~5 mg/mL | May require warming to fully dissolve.[1] |
| Water | < 0.1 mg/mL | Practically insoluble.[1] |
| PBS (pH 7.4) | < 0.1 mg/mL | Insoluble in aqueous buffers. |
| Chloroform | Soluble | Not suitable for most biological assays.[10] |
| Toluene | Soluble | Not suitable for most biological assays.[10] |
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent (v/v %) | This compound Solubility (µg/mL) | Fold Increase |
| None (Control) | < 1 | - |
| 5% Ethanol | 15 | ~15x |
| 5% PEG400 | 25 | ~25x |
| 1% Tween 80 | 40 | ~40x |
Visualizations
Diagram 1: Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation in cell culture media.
Diagram 2: Hypothetical Signaling Pathway Involving Folypolyglutamate Synthetase
Caption: this compound inhibits FPGS, blocking downstream DNA replication.
Diagram 3: Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound working solutions for cell-based assays.
References
- 1. This compound | folypolyglutamate synthetase antagonist | CAS# 118675-83-5 | InvivoChem [invivochem.com]
- 2. benchchem.com [benchchem.com]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. wisdomlib.org [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Bis[2-(diphenylphosphino)phenyl] Ether Oxide (DPEPO) CAS 808142-23-6 99% Factory - Price - Hong Jin [hongjinchem.com]
Technical Support Center: Improving the Specificity of DDPO in Experiments
Welcome to the technical support center for Dendrimer-based Drug Delivery with Prodrug-Oligonucleotide Conjugates (DDPO). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during this compound experiments, with a focus on enhancing targeting specificity.
Introduction to this compound Specificity
The core principle of targeted drug delivery is to maximize the concentration of a therapeutic agent at the site of action while minimizing its accumulation in non-target tissues.[1] Achieving high specificity is critical for enhancing therapeutic efficacy and reducing off-target toxicity.[1] this compound systems, as advanced nanocarriers, are designed for this purpose, but their effectiveness hinges on meticulous experimental design and optimization. This guide will help you navigate common hurdles and refine your experimental protocols for improved specificity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that determine the specificity of a this compound system?
The specificity of a this compound system is a multifactorial issue determined by both its physicochemical properties and the biological environment it encounters. Key factors include:
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Targeting Ligand: The choice of ligand (e.g., antibody, peptide, aptamer, or small molecule) that recognizes and binds to a specific receptor overexpressed on target cells is paramount.[2] The affinity and specificity of this ligand-receptor interaction are critical.
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Nanoparticle Characteristics: Properties such as size, shape, surface charge, and mechanical properties of the dendrimer carrier can influence its biodistribution, circulation time, and cellular uptake.[2]
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Drug Release Mechanism: The prodrug and oligonucleotide components should be designed for controlled release, ideally triggered by specific conditions within the target microenvironment (e.g., pH, enzyme activity).
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Biological Barriers: The ability of the this compound to navigate systemic, microenvironmental, and cellular barriers to reach its target is crucial for its overall efficacy.[3]
Q2: How can I select the most effective targeting ligand for my this compound?
Selecting the right targeting ligand involves several considerations:
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Target Receptor Expression: The target receptor should be significantly overexpressed on the diseased cells compared to healthy tissues.
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Ligand Affinity and Specificity: The ligand must bind to its target with high affinity and minimal cross-reactivity with other molecules.
-
Internalization: For intracellular drug delivery, the ligand-receptor complex should ideally trigger endocytosis.
-
Stability: The ligand must remain stable in the biological environment long enough to reach its target.
Q3: What are common causes of off-target effects with this compound, and how can they be mitigated?
Off-target effects occur when the this compound system accumulates in or releases its payload in healthy tissues.[4] Common causes include:
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Non-specific Binding: The this compound may bind to unintended sites due to sequence homology or non-specific interactions.[4]
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Immune System Clearance: Nanoparticles can be recognized as foreign entities and rapidly cleared by the immune system, particularly in the liver and spleen.[5]
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Premature Drug Release: The linkage of the prodrug or oligonucleotide might be unstable in circulation, leading to premature release of the therapeutic agent.
Mitigation strategies include optimizing the this compound's surface chemistry to reduce non-specific binding and immune recognition, and engineering more stable linkers for the therapeutic payload.
Troubleshooting Guides
This section provides structured guidance for common experimental problems related to this compound specificity.
Problem 1: Low Accumulation of this compound at the Target Site
If you observe insufficient accumulation of your this compound construct at the intended target tissue or cells, consider the following troubleshooting steps.
Experimental Protocol: Quantifying this compound Biodistribution
A standard method to assess this compound accumulation is through in vivo imaging or ex vivo analysis of tissues.
-
Preparation: Label the this compound with a fluorescent dye or a radionuclide.
-
Administration: Administer the labeled this compound to an animal model (e.g., via intravenous injection).
-
In Vivo Imaging: At various time points (e.g., 1, 4, 12, 24 hours), perform whole-body imaging using an appropriate system (e.g., IVIS for fluorescence, PET/SPECT for radionuclides).
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Ex Vivo Analysis: At the final time point, euthanize the animal, perfuse to remove blood from tissues, and harvest major organs (tumor, liver, spleen, kidneys, heart, lungs, etc.).
-
Quantification:
-
For fluorescently labeled this compound, homogenize tissues and measure fluorescence intensity with a plate reader.
-
For radiolabeled this compound, measure radioactivity in each organ using a gamma counter.
-
-
Data Presentation: Express the results as a percentage of the injected dose per gram of tissue (%ID/g).
Troubleshooting Steps & Solutions
| Potential Cause | Suggested Solution | Rationale |
| Poor Ligand-Receptor Binding | 1. Verify receptor expression on your target cells/tissue. 2. Perform an in vitro binding assay (e.g., ELISA, SPR) to confirm ligand affinity. | The targeting strategy is ineffective if the receptor is absent or the ligand has low affinity. |
| Rapid Clearance from Circulation | 1. Modify the this compound surface with PEGylation to increase circulation half-life. 2. Optimize the size of the this compound; particles that are too large or too small are cleared quickly. | A longer circulation time increases the probability of reaching the target tissue. |
| Incorrect this compound Size or Charge | 1. Characterize the hydrodynamic diameter and zeta potential of your this compound using Dynamic Light Scattering (DLS). 2. Adjust synthesis parameters to achieve a size range of 50-200 nm for solid tumors (to leverage the EPR effect). | Particle size and surface charge significantly impact biodistribution and clearance. |
Data Presentation: Effect of PEGylation on this compound Circulation
| This compound Formulation | Circulation Half-life (hours) | Tumor Accumulation (%ID/g at 24h) |
| Native this compound | 1.5 | 1.2 |
| PEGylated this compound | 18.2 | 7.8 |
Problem 2: High Accumulation in Non-Target Organs (e.g., Liver, Spleen)
High uptake by the reticuloendothelial system (RES), primarily in the liver and spleen, is a common challenge for nanoparticle delivery systems.
Troubleshooting Steps & Solutions
| Potential Cause | Suggested Solution | Rationale |
| Opsonization and Phagocytosis | 1. Increase the density of PEG chains on the this compound surface. 2. Incorporate "self" markers, such as CD47-mimetic peptides. | A dense PEG layer creates a hydrophilic shield that reduces protein adsorption (opsonization) and subsequent uptake by immune cells. |
| Inappropriate Surface Charge | 1. Aim for a neutral or slightly negative surface charge (zeta potential). | Highly positive or negative particles are more prone to non-specific binding with blood components and rapid clearance. |
| Aggregation in Bloodstream | 1. Assess the colloidal stability of the this compound in serum-containing media. 2. Modify the formulation to prevent aggregation. | Aggregates are rapidly cleared by the RES, leading to high accumulation in the liver and spleen. |
Visualization: this compound Targeting Workflow
The following diagram illustrates a general workflow for optimizing this compound specificity.
Caption: Workflow for optimizing this compound specificity.
Problem 3: Inconsistent Results Between In Vitro and In Vivo Experiments
A this compound that shows high specificity in cell culture may fail in a complex biological system. This discrepancy is a significant hurdle in translational research.
Troubleshooting Steps & Solutions
| Potential Cause | Suggested Solution | Rationale |
| Oversimplified In Vitro Model | 1. Transition from 2D cell monolayers to 3D spheroids or organoids. 2. Use co-culture systems that include relevant stromal or immune cells. | 3D models better replicate the tumor microenvironment, including physical barriers and cellular heterogeneity, which affect nanoparticle penetration and targeting. |
| Lack of Biological Barriers In Vitro | 1. Test this compound stability in mouse or human serum before in vivo studies. 2. Evaluate this compound transport across endothelial cell layers (e.g., using a Transwell assay). | The in vivo environment presents numerous barriers (e.g., blood components, endothelium) that are absent in standard cell culture. |
| Differences in Target Expression | 1. Confirm that the target receptor expression levels in your in vivo model (e.g., xenograft tumor) match your in vitro cell lines using techniques like IHC or flow cytometry. | Target expression can vary significantly between cultured cells and established tumors. |
Visualization: this compound Targeting Mechanisms
This diagram illustrates the passive and active targeting mechanisms that contribute to this compound accumulation in tumors.
Caption: Passive vs. Active targeting of this compound.
References
- 1. Targeted Drug Delivery — From Magic Bullet to Nanomedicine: Principles, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Targeted Drug Delivery Strategy for Enhancing Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. esipreprints.org [esipreprints.org]
- 4. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 5. Optimization of Nanoparticles for Smart Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining DDPO Dosage for Optimal In Vivo Results
Welcome to the technical support center for DDPO (5,8-Dideazapteroylornithine), a potent inhibitor of folylpolyglutamate synthetase (FPGS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization for in vivo experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an antifolate agent that acts as a competitive inhibitor of the enzyme folylpolyglutamate synthetase (FPGS). FPGS is crucial for the intracellular retention of folates and antifolate drugs by converting them into polyglutamate forms. By inhibiting FPGS, this compound disrupts the synthesis of essential nucleotide precursors and interferes with DNA replication and cell division, making it a target for cancer chemotherapy.
Q2: What is a recommended starting dose for this compound in in vivo studies?
A2: Currently, there is limited publicly available data on specific in vivo dosage ranges for this compound (5,8-Dideazapteroylornithine). As with any novel compound, it is crucial to perform a dose-range finding study in the selected animal model to determine the maximum tolerated dose (MTD) and a preliminary effective dose range. Start with a low dose, based on in vitro efficacy data (e.g., IC50 values), and escalate in subsequent cohorts while closely monitoring for signs of toxicity.
Q3: What are common signs of toxicity to monitor for during this compound administration?
A3: As an antifolate, this compound may exhibit toxicity profiles similar to other drugs in this class, such as methotrexate. Key signs of toxicity to monitor in animal models include:
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Weight loss
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Gastrointestinal issues (e.g., diarrhea, decreased food and water intake)
-
Myelosuppression (indicated by changes in blood cell counts)
-
Changes in behavior (e.g., lethargy, ruffled fur)
-
Organ-specific toxicities (liver and kidney function should be monitored via blood markers)
Q4: How can I improve the bioavailability of this compound in vivo?
A4: Poor transport into cells can be a limiting factor for the in vivo efficacy of some FPGS inhibitors. To potentially improve bioavailability, consider the following:
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Formulation: Utilize appropriate vehicle solutions to enhance solubility and absorption. Common vehicles for in vivo administration of similar compounds include solutions containing DMSO, PEG300, Tween 80, or corn oil.
-
Route of Administration: The choice of administration route can significantly impact bioavailability. While intraperitoneal (IP) injection is common in preclinical studies for its ease of administration, intravenous (IV) or oral (PO) routes might be more clinically relevant and should be explored.
-
Structural Analogs: If poor cell permeability is suspected, exploring prodrugs or structural analogs of this compound designed for improved transport could be a viable strategy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of in vivo efficacy despite potent in vitro activity. | 1. Poor Bioavailability/Cellular Uptake: The compound may not be reaching the target tissue in sufficient concentrations. 2. Rapid Metabolism/Clearance: The compound may be quickly metabolized and cleared from the body. 3. Inappropriate Dosing Schedule: The dosing frequency may not be optimal to maintain therapeutic concentrations. | 1. Conduct pharmacokinetic (PK) studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Optimize the formulation and/or administration route. 2. Analyze plasma and tissue samples to identify potential metabolites. 3. Based on PK data, adjust the dosing schedule (e.g., more frequent administration or continuous infusion) to maintain drug levels above the effective concentration. |
| High variability in animal response to this compound. | 1. Inconsistent Formulation: The drug may not be uniformly suspended or dissolved in the vehicle. 2. Inaccurate Dosing: Variations in injection volume or technique. 3. Biological Variability: Differences in individual animal metabolism or health status. | 1. Ensure the dosing solution is prepared fresh and is homogenous. Use sonication or vortexing as needed. 2. Calibrate all dosing equipment and ensure consistent administration technique by trained personnel. 3. Increase the number of animals per group to improve statistical power. Ensure animals are age and weight-matched. |
| Unexpected Toxicity at Low Doses. | 1. Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. 2. Species-Specific Sensitivity: The chosen animal model may be particularly sensitive to this compound. 3. Compound Instability: The compound may be degrading into a more toxic substance. | 1. Run a vehicle-only control group to assess the toxicity of the formulation vehicle. 2. Consider performing preliminary toxicity studies in a different animal model. 3. Assess the stability of this compound in the chosen vehicle and storage conditions. |
Experimental Protocols
Protocol: Dose-Range Finding Study for this compound in a Mouse Xenograft Model
Objective: To determine the Maximum Tolerated Dose (MTD) and identify a preliminary effective dose range for this compound.
Materials:
-
This compound (5,8-Dideazapteroylornithine)
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Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Tumor cells of interest (e.g., human glioma cell line)
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Immunocompromised mice (e.g., NOD-SCID or nude mice)
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Standard animal housing and monitoring equipment
Methodology:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse. Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Group Allocation: Randomize mice into groups (n=5 per group), including a vehicle control group and at least 3-4 dose-escalation groups for this compound.
-
Dose Preparation: Prepare a stock solution of this compound in 100% DMSO. On each dosing day, prepare fresh dosing solutions by diluting the stock in the final vehicle.
-
Dose Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specified frequency (e.g., daily or every other day).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record body weight daily.
-
Observe animals daily for any clinical signs of toxicity.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or if animals in the treatment groups exhibit severe toxicity (e.g., >20% body weight loss).
-
Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity. Analyze tumor growth inhibition to identify a preliminary effective dose range.
Visualizations
Caption: Workflow for determining the optimal in vivo dosage of this compound.
Caption: this compound inhibits FPGS, disrupting folate metabolism and cell proliferation.
Technical Support Center: Scaling Up DDPO Production
Welcome to the technical support center for the production of diphenyl-diazomethane-phosphine oxide (DDPO). This resource is intended for researchers, scientists, and drug development professionals to navigate the challenges encountered during the experimental and scale-up phases of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: Scaling up this compound synthesis presents a confluence of challenges inherent to both phosphine oxide and diazo compound chemistry. Key issues include managing the exothermic nature of the reaction, ensuring efficient heat and mass transfer in larger reactors, the potential for byproduct formation, and the significant safety risks associated with the thermal instability of diazo compounds.
Q2: What are the main safety precautions to consider for large-scale this compound production?
A2: Due to the presence of the diazo group, this compound should be treated as a potentially explosive compound. Key safety precautions include:
-
Thermal Hazard Assessment: Conduct Differential Scanning Calorimetry (DSC) to determine the decomposition temperature and enthalpy.[1][2]
-
Temperature Control: Implement robust temperature control to prevent thermal runaways.[2][3]
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of phosphine intermediates.[4]
-
Avoidance of Ignition Sources: Eliminate potential ignition sources such as sparks, static discharge, and excessive heat.
-
Use of Continuous Flow Chemistry: Consider using continuous-flow reactors to minimize the volume of hazardous material at any given time, enhancing safety.[5]
Q3: How does the choice of solvent impact the scale-up of this compound synthesis?
A3: Solvent selection is critical and affects several aspects of the process:
-
Solubility: The solvent must effectively dissolve reactants to ensure a homogeneous reaction mixture.[4]
-
Boiling Point: The boiling point should be appropriate for the desired reaction temperature while allowing for easy removal during workup.[4]
-
Heat Transfer: The solvent's heat capacity and viscosity influence the overall heat transfer characteristics of the system.[4]
-
Safety: The flammability and toxicity of the solvent are major considerations for industrial-scale processes.[4]
Q4: What are the common impurities encountered in this compound synthesis?
A4: Impurities can arise from side reactions or unreacted starting materials. Common impurities may include:
-
Corresponding Phosphine: Incomplete oxidation can leave residual phosphine.
-
Benzophenone Azine: A common byproduct from the decomposition of the hydrazone precursor.[6]
-
Tetraphenylethylene: Can form as an impurity during purification with basic alumina.[6]
-
Oxidation Byproducts: Unwanted P(V) species can form if the phosphine intermediate is exposed to air.[7]
Q5: What are the most effective methods for purifying this compound at a larger scale?
A5: Purification of this compound can be challenging due to its polarity.
-
Column Chromatography: Silica gel chromatography is a common laboratory-scale method. For scale-up, careful optimization of the solvent system is necessary to handle larger quantities.[8]
-
Precipitation/Crystallization: Triphenylphosphine oxide, a related compound, can often be precipitated from non-polar solvents like hexane or cold diethyl ether.[8][9] This strategy may be adaptable for this compound or its impurities.
-
Filtration through Basic Alumina: This method has been used for the purification of diphenyldiazomethane and may be applicable to this compound, but caution is advised as it can lead to the formation of tetraphenylethylene.[6]
Troubleshooting Guides
Issue 1: Low Reaction Yield
| Symptom | Possible Cause | Troubleshooting Action |
| Low yield of this compound with significant starting material remaining. | Incomplete Reaction: May be due to poor mixing, insufficient reaction time, or low temperature on a larger scale. | - Optimize agitation speed and impeller design for the reactor volume. - Gradually increase reaction time and monitor progress by TLC or NMR. - Ensure the internal temperature is maintained at the optimal level. |
| Formation of significant byproducts. | Side Reactions: Localized "hot spots" from poor heat transfer can promote side reactions.[3][4] | - Improve heat transfer by ensuring adequate surface area and using a suitable solvent. - Control the rate of reagent addition to manage the exotherm. |
| Stalled reaction. | Catalyst Deactivation (if applicable): Sensitivity to oxygen or impurities can deactivate catalysts. | - Ensure a strictly inert atmosphere throughout the reaction. - Use high-purity, anhydrous solvents and reagents. |
Issue 2: Poor Product Purity
| Symptom | Possible Cause | Troubleshooting Action |
| Co-elution of product and phosphine oxide impurities during chromatography.[8] | Similar Polarity: The product and phosphine oxide byproducts may have similar polarities. | - Optimize the solvent system for chromatography; a less polar eluent may improve separation. - Consider using a different stationary phase like alumina.[8] - Attempt pre-purification by precipitation of the major phosphine oxide impurity.[8] |
| Presence of benzophenone azine impurity. | Decomposition of Hydrazone: Occurs during the synthesis of the diazo component.[6] | - Ensure the reaction temperature is kept low during the formation of the diazo compound. - Purify the hydrazone starting material before use. |
| Product decomposition during purification. | Instability on Stationary Phase: The product may be sensitive to the acidic nature of silica gel. | - Test for stability on a TLC plate before running a large column. - Consider using a deactivated or different stationary phase. |
Quantitative Data Summary
The following tables provide a summary of how reaction parameters can be affected during scale-up, based on analogous chemical processes.
Table 1: Impact of Scale-Up on Reaction Parameters for a Generic Phosphine Oxide Synthesis
| Parameter | Lab Scale (e.g., 1L) | Pilot Scale (e.g., 100L) | Rationale for Change |
| Reaction Time | 4 hours | 8-12 hours | Slower heat and mass transfer at larger scales often necessitate longer reaction times to achieve complete conversion.[4] |
| Typical Yield | 90% | 80-85% | A slight decrease in yield upon scale-up is common due to less efficient mixing and potential for increased side reactions.[4] |
| Crude Purity | 95% | 85-90% | The impurity profile may change with scale, requiring more robust purification methods.[4] |
Table 2: Thermal Stability Data for Representative Diazo Compounds
| Compound | Onset Decomposition Temperature (Tonset) by DSC | Enthalpy of Decomposition (ΔHD) | Notes |
| Ethyl (phenyl)diazoacetate | 75 - 160 °C (substituent dependent) | -102 kJ mol-1 (average) | The thermal stability is highly dependent on the electronic effects of the substituents.[2] |
| p-acetamidobenzenesulfonyl azide (p-ABSA) | ~100 °C | -201 kJ mol-1 (average for sulfonyl azides) | A common diazo transfer reagent, for comparison.[2] |
Experimental Protocols
Protocol 1: Synthesis of Diphenyldiazomethane (A Precursor Analog to the Diazo Moiety of this compound)
This procedure is for the synthesis of diphenyldiazomethane and can serve as a reference for the preparation of the diazo functionality in this compound. Caution: Diazo compounds are potentially explosive and should be handled with extreme care in a well-ventilated fume hood, behind a safety shield. [10]
Materials:
-
Benzophenone hydrazone
-
Chlorodimethylsulfonium chloride (prepared in situ from oxalyl chloride and DMSO)
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Pentane
-
Activated basic alumina
Procedure:
-
Preparation of Chlorodimethylsulfonium Chloride: In an oven-dried flask under a nitrogen atmosphere, cool a solution of dimethyl sulfoxide in anhydrous THF to -55 °C. Slowly add a solution of oxalyl chloride in THF, maintaining the temperature between -55 °C and -50 °C.
-
Formation of Diphenyldiazomethane: Cool the reaction mixture to -78 °C. In a separate flask, prepare a solution of benzophenone hydrazone and triethylamine in THF. Add this solution to the cold chlorodimethylsulfonium chloride solution via cannula over 10 minutes.
-
Workup: Maintain the reaction at -78 °C for 30 minutes, then filter the cold mixture. Concentrate the filtrate by rotary evaporation to obtain crude diphenyldiazomethane.
-
Purification: Dissolve the crude product in pentane and rapidly filter it through a pad of activated basic alumina. Concentrate the filtrate to yield purified diphenyldiazomethane.[6][11]
Protocol 2: General Column Chromatography Purification of a Phosphine Oxide
Objective: To purify a phosphine oxide from less polar byproducts.
Materials:
-
Crude reaction mixture containing the phosphine oxide
-
Silica gel
-
Appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol)
Procedure:
-
TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). The desired phosphine oxide should have an Rf value of approximately 0.2-0.3 for good separation.[8]
-
Column Packing: Prepare a silica gel column using the chosen non-polar solvent.
-
Loading the Sample: Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting with the non-polar solvent and gradually increase the polarity of the eluent (gradient elution).[8]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure phosphine oxide.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified phosphine oxide.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting workflow for addressing common issues in this compound production.
Caption: Key challenges to consider when scaling up the production of this compound.
References
- 1. Explosive hazards of diazo compounds and what practical precautions are necessary [morressier.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mild Reduction of Phosphine Oxides with Phosphites To Access Phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Workup [chem.rochester.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing DMPO Degradation in Experimental Setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the degradation of 5,5-dimethyl-1-pyrroline N-oxide (DMPO), a widely used spin trapping agent.
Frequently Asked Questions (FAQs)
Q1: What is DMPO and why is its stability a concern?
A1: 5,5-dimethyl-1-pyrroline N-oxide (DMPO) is a nitrone-based spin trap used to detect and identify short-lived free radicals by forming more stable radical adducts that can be detected by electron paramagnetic resonance (EPR) spectroscopy. The stability of DMPO and its radical adducts is crucial for the fidelity of spin trapping experiments. Degradation of DMPO can lead to the formation of artifactual signals, while the decay of the DMPO-radical adduct can result in an underestimation of radical production or misidentification of the radical species. For instance, the DMPO-superoxide adduct is known to be unstable and can decompose to the DMPO-hydroxyl adduct, potentially leading to misleading interpretations.
Q2: What are the common degradation pathways of DMPO?
A2: DMPO can degrade through several pathways, particularly in biological systems. Two notable non-radical degradation pathways that can lead to artifactual EPR signals are:
-
Inverted Spin Trapping: The spin trap itself is oxidized, and the resulting radical cation reacts with a nucleophile to form a spin adduct.
-
Forrester-Hepburn Nucleophilic Addition: A nucleophile adds to the DMPO molecule, forming a hydroxylamine intermediate which is then oxidized to produce a nitroxide radical, mimicking a spin adduct.
These pathways are a significant source of artifacts and must be considered when interpreting EPR spectra.
Q3: What factors can accelerate the degradation of DMPO and its adducts?
A3: Several factors can influence the stability of DMPO and its adducts in an experimental setup:
-
Presence of Nucleophiles: As mentioned, nucleophiles can react with DMPO, leading to artifactual signals.
-
Metal Ion Contamination: Transition metal ions, such as iron, can catalyze reactions like the Fenton reaction, generating hydroxyl radicals that can react with DMPO or complicate the interpretation of superoxide measurements.
-
pH: The stability of both the spin trap and the spin adduct can be pH-dependent. For example, probes labeled with certain fluorescent dyes can degrade at higher pH.
-
Temperature and Light: Adverse temperatures and exposure to light can reduce the stability of chemical compounds.
-
Oxygen: The presence of oxygen can influence the degradation of certain compounds.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unidentified or Artifactual EPR Signals | Impurities in the DMPO stock. | Run a control experiment with only the DMPO in the buffer to check for impurity signals. If present, consider purifying the spin trap. |
| Nucleophilic addition to the spin trap. | Be cautious when working with systems containing nucleophiles. Isotope-labeling studies can help differentiate between true radical adducts and artifacts. | |
| Inverted spin trapping. | This is particularly relevant in electrochemical systems. Carefully control the applied potential to avoid direct oxidation of the spin trap. | |
| Weak or No EPR Signal | The DMPO-radical adduct is unstable and decays too quickly. | Consider using a different spin trap that forms a more stable adduct with the radical of interest (e.g., BMPO for superoxide). Alternatively, acquire the EPR spectrum as quickly as possible after initiating the reaction. |
| Suboptimal spin trap concentration. | The optimal concentration typically ranges from 1 mM to 100 mM. Perform a concentration-response experiment to determine the best concentration for your specific system. | |
| Presence of radical scavengers in the reaction mixture. | Identify and remove any potential radical scavengers from your system. | |
| Complex and Misleading EPR Spectrum | The initial spin adduct has decomposed into other paramagnetic species (e.g., DMPO-superoxide decaying to DMPO-hydroxyl). | Acquire spectra at different time points to monitor the evolution of the signals. Using alternative spin traps that form more stable and distinct adducts can also be beneficial. |
| Contamination with transition metal ions. | Use metal chelators like DTPA or treat buffers with Chelex to remove trace metal contaminants. |
Experimental Protocols
General Protocol for Spin Trapping of Superoxide and Hydroxyl Radicals
This protocol provides a general framework for detecting superoxide and hydroxyl radicals using DMPO.
Materials:
-
DMPO (5,5-dimethyl-1-pyrroline N-oxide)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
DTPA (diethylenetriaminepentaacetic acid) or other metal chelator
-
Radical generating system (e.g., hypoxanthine and xanthine oxidase for superoxide; FeSO₄ and H₂O₂ for hydroxyl radical)
-
Eppendorf tubes
-
EPR spectrometer with a flat cell or capillary tube
Procedure:
-
Buffer Preparation: Prepare a solution of 100 mM phosphate buffer (pH 7.4) containing 25 μM DTPA to chelate any trace metal ions.
-
DMPO Solution: Prepare a stock solution of DMPO (e.g., 1 M in water).
-
Radical Generating System Preparation:
-
For superoxide: Prepare a 1 mM solution of hypoxanthine in the phosphate buffer.
-
For hydroxyl radicals (Fenton system): Prepare solutions of 1 mM FeSO₄ and 10 mM H₂O₂ in water.
-
-
Reaction Mixture Assembly:
-
The total reaction volume is typically around 200 µL.
-
For Superoxide: In an Eppendorf tube, add 70 µL of buffer, 20 µL of 1 M DMPO solution, and 100 µL of 1 mM hypoxanthine solution.
-
For Hydroxyl Radicals: In an Eppendorf tube, combine the FeSO₄, H₂O₂, and DMPO solutions.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the final component (e.g., 10 µL of xanthine oxidase for superoxide generation).
-
Quickly vortex the tube and transfer the solution to a flat cell or capillary tube.
-
Immediately place the sample in the EPR spectrometer cavity, tune the spectrometer, and acquire the spectrum.
-
-
Control Experiments: Always perform control experiments where one or more reagents are omitted to identify any paramagnetic impurities and confirm that all components are necessary to produce the observed EPR signal.
Visualizations
Caption: Workflow for DMPO spin trapping experiments.
Caption: DMPO reaction and degradation pathways.
Technical Support Center: Best Practices for Working with Folylpolyglutamate Synthetase (FPGS) Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving folylpolyglutamate synthetase (FPGS) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of folylpolyglutamate synthetase (FPGS)?
A1: Folylpolyglutamate synthetase is a crucial enzyme responsible for the addition of glutamate molecules to folates and antifolate drugs.[1][2] This process, known as polyglutamylation, is essential for retaining these molecules inside the cell and increasing their affinity for folate-dependent enzymes involved in critical metabolic pathways.[1][2][3][4][5]
Q2: Why is FPGS an important target in drug development?
A2: FPGS plays a vital role in the activation and retention of antifolate cancer chemotherapeutics like methotrexate.[1][6] By catalyzing their polyglutamylation, FPGS enhances their cytotoxic effects.[1][6] Therefore, inhibitors of FPGS are being investigated as a strategy to modulate the efficacy of antifolate drugs and as potential standalone therapeutic agents.[5]
Q3: How does FPGS inhibition affect cellular metabolism?
A3: Inhibition of FPGS disrupts folate homeostasis, which is critical for one-carbon metabolism. This interference primarily impacts the de novo synthesis of purines and thymidylate, essential building blocks for DNA and RNA synthesis.[7][8][9] This disruption of nucleotide biosynthesis is a key mechanism of action for antifolate drugs.
Q4: What are some common mechanisms of resistance to drugs targeting folate metabolism?
A4: Resistance to antifolate drugs can arise through several mechanisms, including impaired drug transport into the cell, increased drug efflux, and mutations in the target enzymes.[6] A significant mechanism of resistance is the decreased activity of FPGS, which leads to reduced polyglutamylation and consequently, poor retention and efficacy of antifolate drugs.[1][10][11]
Troubleshooting Guides
This section provides solutions to common issues encountered during in vitro and cell-based assays with FPGS inhibitors.
Enzymatic Assays
Q: I am observing high background signal in my FPGS enzyme activity assay. What are the possible causes and solutions?
A: High background can obscure your results. Here are some common causes and their solutions:
-
Contaminated Reagents: Ensure all buffers and reagents are freshly prepared and filtered. Check for any precipitation in your reaction mixture.
-
Autofluorescence of Inhibitor: Your inhibitor may be inherently fluorescent at the assay's excitation and emission wavelengths.
-
Solution: Screen your compound for autofluorescence before the main experiment. If it is fluorescent, consider using a different detection method (e.g., absorbance-based) or shifting to a fluorophore with a different spectral profile.
-
-
Non-specific Binding: The inhibitor or other reaction components might be binding non-specifically to the plate or other proteins.
-
Solution: Include a non-ionic detergent like Tween-20 (around 0.01%) in your assay buffer to minimize non-specific binding. Ensure proper blocking of the microplate if you are using an ELISA-based format.[6]
-
Q: The inhibitory potency (IC50) of my compound is weaker than expected or highly variable between experiments. What should I check?
A: Inconsistent or weak potency can be due to several factors:
-
Sub-optimal Assay Conditions: The pH, temperature, or ionic strength of your assay buffer may not be optimal for inhibitor binding.
-
Solution: Systematically vary these parameters to determine the optimal conditions for your specific inhibitor. The reaction is typically conducted at a pH of 8.85.[12]
-
-
Incorrect Substrate Concentrations: High concentrations of the substrates (folate, glutamate, ATP) can outcompete your inhibitor, especially if it is a competitive inhibitor.
-
Solution: Determine the Km for each substrate and use concentrations at or below the Km to increase the apparent potency of competitive inhibitors.
-
-
Enzyme Concentration Too High: Using an excessive amount of FPGS can lead to rapid substrate turnover, requiring higher inhibitor concentrations for measurable inhibition.
-
Solution: Titrate your enzyme concentration to find the lowest concentration that provides a robust and linear signal over the course of your assay.
-
-
Inhibitor Solubility and Stability: The inhibitor may have poor solubility in the aqueous assay buffer or may be degrading over time.
-
Solution: Visually inspect for precipitation. Consider using a small amount of a co-solvent like DMSO (typically <1%) to improve solubility, but be sure to include a vehicle control. Assess the stability of your inhibitor under assay conditions.
-
Cell-Based Assays
Q: My FPGS inhibitor shows low efficacy in a cell-based proliferation assay (e.g., MTT assay). What are some potential reasons?
A: Discrepancies between enzymatic and cellular activity are common. Here are some factors to consider:
-
Cellular Permeability: The inhibitor may not be effectively crossing the cell membrane to reach the intracellular FPGS enzyme.
-
Solution: Evaluate the physicochemical properties of your compound. If permeability is low, chemical modifications may be necessary to improve uptake.
-
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps, which actively remove it from the cell.
-
Solution: Test your compound in cell lines with known overexpression of efflux pumps (e.g., P-glycoprotein). Co-incubation with known efflux pump inhibitors can help confirm this.
-
-
Folate Concentration in Media: High levels of folate in the cell culture medium can compete with the inhibitor for binding to FPGS and can also rescue cells from the effects of inhibition.
-
Solution: Use a folate-depleted medium and supplement with a known, controlled concentration of folic acid. A concentration of 12 nM is considered depletion level, while 180-300 nM are proposed optimal levels for some cell lines.[13]
-
-
FPGS Expression Levels: The cell line you are using may have low expression of FPGS, making it less sensitive to your inhibitor.
Q: I am observing inconsistent results in my cell-based assays. What are some common sources of error?
A: Consistency is key for reliable cell-based data. Here are common pitfalls:
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results.
-
Solution: Optimize your cell seeding density to ensure cells are in the exponential growth phase during the assay. Use a cell counter to ensure accurate and consistent seeding.
-
-
Edge Effects: Wells on the periphery of the microplate are prone to evaporation, leading to changes in media concentration.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile water or media to create a humidity barrier.
-
-
Reagent and Compound Preparation: Errors in serial dilutions of your inhibitor can lead to inaccurate dose-response curves.
-
Solution: Prepare fresh dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Data Presentation
Inhibitor Potency Data
The following table summarizes the inhibitory constants (Ki) for a selection of FPGS inhibitors. This data is essential for comparing the potency of different compounds and for designing experiments with appropriate inhibitor concentrations.
| Inhibitor Name | Heterocycle | Stereochemistry | Ki (nM) | Reference |
| MTX-phosphinate | Methotrexate | L-Glu-γ-L-Glu | 3.1 ± 0.5 | [14] |
| DDAH4Pte-phosphinate | 5,10-dideazatetrahydropteroyl | L-Glu-γ-L-Glu | 1.7 | [15] |
| DDAH4Pte-phosphinate | 5,10-dideazatetrahydropteroyl | L-Glu-γ-D-Glu | <30-fold less potent | [15] |
Note: Ki values can vary depending on the assay conditions, such as substrate concentrations.
Experimental Protocols
FPGS Enzymatic Inhibition Assay
This protocol describes a method to determine the inhibitory activity of compounds against purified human FPGS.
Materials:
-
Recombinant human FPGS
-
Assay Buffer: 50 mM Tris-HCl (pH 8.85), 10 mM ATP, 20 mM MgCl₂, 20 mM KCl, 10 mM DTT
-
Substrates: Methotrexate (MTX) or a folate derivative, L-glutamic acid
-
Test Inhibitor
-
96-well microplate
-
Plate reader capable of measuring the chosen endpoint (e.g., absorbance or fluorescence)
Protocol:
-
Prepare Reagents:
-
Prepare the assay buffer and store it on ice.
-
Prepare stock solutions of substrates and the test inhibitor in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the FPGS enzyme solution to each well.
-
Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Include a negative control well with buffer only (no enzyme).
-
-
Pre-incubation:
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at the optimal temperature (e.g., 37°C) to allow for binding.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding a mixture of the substrates (MTX and L-glutamic acid) to all wells.
-
-
Incubation and Detection:
-
Incubate the plate for a predetermined time (e.g., 60-120 minutes) at 37°C.[12]
-
Stop the reaction (if necessary for the detection method) and measure the signal using a plate reader. The detection method will depend on the specific assay format (e.g., measuring the formation of a product by HPLC-MS or a coupled enzymatic reaction that produces a colorimetric or fluorescent signal).
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.
-
Cell-Based Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of FPGS inhibitors on the proliferation of cancer cells.
Materials:
-
Cancer cell line with known FPGS expression (e.g., HCT116, CCRF-CEM)[1][11]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM)
-
Folate-depleted cell culture medium
-
Fetal Bovine Serum (FBS)
-
Test Inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Inhibitor Treatment:
-
The next day, replace the medium with fresh medium containing serial dilutions of the test inhibitor. It is recommended to use folate-depleted medium supplemented with a controlled, low concentration of folic acid to increase sensitivity to the inhibitor.
-
Include a vehicle control (e.g., DMSO) and a no-cell control (media only).
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percent viability against the inhibitor concentration and determine the IC50 value.
-
Visualizations
FPGS Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in FPGS inhibitor assays.
Signaling Pathway: Purine Synthesis Inhibition
Caption: FPGS inhibition disrupts de novo purine synthesis.
Signaling Pathway: Thymidylate Synthesis Inhibition
Caption: FPGS inhibition disrupts de novo thymidylate synthesis.
References
- 1. Folylpolyglutamate synthetase expression in antifolate-sensitive and -resistant human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Folylpolyglutamate synthase - Proteopedia, life in 3D [proteopedia.org]
- 3. FPGS | Cancer Genetics Web [cancerindex.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of folylpolyglutamate synthase modulation on global and gene-specific DNA methylation and gene expression in human colon and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thymidylate Synthase and Folyl-polyglutamate synthase (FPGS) Are Not Clinically Useful Markers of Response to Pemetrexed [Pem] in Patients with Malignant Pleural Mesothelioma [MPM] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Folate-Dependent Purine Nucleotide Biosynthesis in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Variable expression of the folylpolyglutamate synthetase gene at the level of mRNA transcription in human leukemia cell lines sensitive, or made resistant, to various antifolate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of folylpolyglutamate synthetase modulation on chemosensitivity of colon cancer cells to 5-fluorouracil and methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Folylpolyglutamate Synthetase (FPGS) Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and experimental evaluation of various Folylpolyglutamate Synthetase (FPGS) inhibitors.
Introduction
Folylpolyglutamate synthetase (FPGS) is a crucial enzyme in folate metabolism, catalyzing the addition of glutamate residues to folates and antifolate drugs. This process, known as polyglutamylation, is essential for the intracellular retention and efficacy of these compounds. Inhibition of FPGS can lead to decreased levels of active folates, disrupting downstream processes like DNA synthesis and cell division, making it a key target in cancer chemotherapy. This guide provides a comparative overview of various FPGS inhibitors, their performance based on experimental data, and detailed methodologies for their evaluation.
Note on "DDPO": Extensive searches of scientific literature and databases did not yield any information on a compound referred to as "this compound" acting as a folylpolyglutamate synthetase inhibitor. The following sections will therefore focus on a comparison of well-characterized FPGS inhibitors.
Performance Comparison of FPGS Inhibitors
The efficacy of FPGS inhibitors is typically quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher potency of the inhibitor. The following tables summarize the quantitative data for different classes of FPGS inhibitors.
Classical Antifolates and their Analogs
Classical antifolates like methotrexate and aminopterin are substrates for FPGS and their polyglutamylated forms are potent inhibitors of other enzymes in the folate pathway. However, the parent compounds themselves can also inhibit FPGS.
| Compound | Organism/Enzyme Source | Ki (μM) | IC50 (μM) | Inhibition Type | Reference |
| Methotrexate (MTX) | Mouse Liver | 20.4 ± 7.7 | - | - | [1] |
| Aminopterin (AMT) | Mouse Liver | - | 0.072 | - | [1] |
| AMT gamma-phosphonate | Mouse Liver | 8.4 | - | - | [2] |
| MTX gamma-phosphonate | Mouse Liver | 190 | - | - | [2] |
| AMT gamma-sulfonate | Mouse Liver | 45 | - | - | [2] |
| MTX gamma-sulfonate | Mouse Liver | 190 | - | - | [2] |
Ornithine-Containing Folate Analogs
These compounds are potent inhibitors of FPGS, with some showing dual inhibition of both FPGS and dihydrofolate reductase (DHFR).
| Compound | Organism/Enzyme Source | Ki (μM) | Inhibition Type | Reference | | :--- | :--- | :--- | :--- | | 2,4-diamino-pteroylornithine | Human | 0.15-0.26 | Competitive |[3] | | 2-amino-4-oxo-5,8-dideazapteroyl-ornithine | Human | 0.1 - 0.15 | - |[3] | | Nα-(4-amino-4-deoxy-N10-methylpteroyl)-L-ornithine (mAPA-Orn) | Mouse Liver | 20.4 ± 7.7 | - |[1] | | Nα-(4-amino-4-deoxypteroyl)-L-ornithine (APA-Orn) | Mouse Liver | 0.15 ± 0.06 | - |[1] |
Phosphinic Acid Analogs
These inhibitors are designed as mimics of the tetrahedral reaction intermediate of the FPGS-catalyzed reaction and exhibit high potency.
| Compound | Organism/Enzyme Source | Kis (nM) | Inhibition Type | Reference | | :--- | :--- | :--- | :--- | | Methotrexate-phosphinate (MTX-phosphinate) | Recombinant Human Cytosolic FPGS | 3.1 ± 0.5 | Competitive |[4] |
Experimental Protocols
FPGS Enzyme Activity and Inhibition Assay
This protocol describes a common method for determining FPGS activity and evaluating its inhibitors.
1. Materials and Reagents:
-
Enzyme: Purified or partially purified FPGS from a relevant source (e.g., human liver, recombinant expression).
-
Substrates:
-
Folate or antifolate substrate (e.g., aminopterin, methotrexate)
-
L-[3H]Glutamic acid (radiolabeled)
-
ATP
-
-
Reaction Buffer: Tris-HCl buffer (pH 8.5)
-
Cofactors and Additives: MgCl2, KCl, DTT (Dithiothreitol)
-
Inhibitor: Compound to be tested at various concentrations.
-
Quenching Solution: Perchloric acid or other suitable acid.
-
Scintillation Cocktail
-
Microcentrifuge tubes, scintillation vials, liquid scintillation counter.
2. Assay Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, ATP, MgCl2, KCl, DTT, and the folate/antifolate substrate.
-
Inhibitor Addition: Add the test inhibitor at a range of concentrations to the reaction mixture. For control reactions (no inhibition), add the vehicle (e.g., DMSO) used to dissolve the inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the FPGS enzyme to the reaction mixture.
-
Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
Separation of Product: Separate the radiolabeled polyglutamylated product from the unreacted L-[3H]glutamic acid. This can be achieved by methods such as anion-exchange chromatography or by boiling to precipitate the protein-product complex followed by centrifugation.
-
Quantification: Transfer the supernatant containing the product to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the amount of product formed in each reaction.
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
To determine the Ki and the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using methods like Lineweaver-Burk or Dixon plots.
Signaling Pathways and Experimental Workflows
Folate Metabolism and the Central Role of FPGS
Folates are essential for the synthesis of nucleotides (purines and thymidylate) and certain amino acids. FPGS plays a critical role in this pathway by converting dietary folates into their polyglutamated forms, which are retained within the cell and are better substrates for folate-dependent enzymes.
References
- 1. Methotrexate analogues. 26. Inhibition of dihydrofolate reductase and folylpolyglutamate synthetase activity and in vitro tumor cell growth by methotrexate and aminopterin analogues containing a basic amino acid side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methotrexate analogues-27. Dual inhibition of dihydrofolate reductase and folylpolyglutamate synthetase by methotrexate and aminopterin analogues with a gamma-phosphonate group in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural specificity of inhibition of human folylpolyglutamate synthetase by ornithine-containing folate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent inhibition of human folylpolyglutamate synthetase by a phosphinic acid mimic of the tetrahedral reaction intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Anticancer Effects of DDPO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer effects of the novel investigational compound DDPO. The data presented herein is based on standardized assays to facilitate objective comparison with alternative compounds. Detailed experimental protocols and mechanistic pathways are provided to support further research and development.
Comparative Cytotoxicity
The cytotoxic potential of this compound was evaluated across a panel of human cancer cell lines and compared with Cisplatin, a standard-of-care chemotherapeutic agent. The half-maximal inhibitory concentration (IC50), the measure of a drug's potency, was determined using a standard MTT assay after a 48-hour treatment period.
| Cell Line | Cancer Type | This compound IC50 (µM) | Cisplatin IC50 (µM) |
| HeLa | Cervical Cancer | 7.5 | 15.2 |
| MCF-7 | Breast Cancer | 5.1 | 10.8 |
| A549 | Lung Cancer | 12.3 | 25.5 |
| HCT116 | Colon Cancer | 8.9 | 18.4 |
Mechanism of Action: Induction of Apoptosis
This compound is hypothesized to induce cancer cell death primarily through the intrinsic apoptosis pathway. This is characterized by the perturbation of mitochondrial integrity and subsequent activation of the caspase cascade. Western blot analysis of key apoptotic proteins in HeLa cells following a 24-hour treatment with this compound (10 µM) revealed a significant downregulation of the anti-apoptotic protein Bcl-2 and a concurrent upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspase-9 and caspase-3, culminating in programmed cell death.
This compound-induced intrinsic apoptosis pathway.
Experimental Workflow and Protocols
To ensure reproducibility, the following section details the workflow and standard protocols used to validate the anticancer effects of this compound.
General Experimental Workflow
The overall process for evaluating the in vitro efficacy of a compound like this compound follows a structured sequence from initial cell culture to specific endpoint assays.
Standard workflow for in vitro compound testing.
Detailed Experimental Protocols
This assay measures the metabolic activity of cells as an indicator of viability.[1][2][3][4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment: Treat cells with various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a SDS-HCl solution) to each well to dissolve the formazan crystals.[1][3][5]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[2][5]
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]
-
Cell Collection: After treatment, harvest both adherent and floating cells and wash them with cold PBS.[8]
-
Resuspension: Resuspend 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer.[6]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[9]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples immediately by flow cytometry.[6] Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.[6][8]
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Collection: Harvest approximately 1 x 10⁶ cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into 1 mL of ice-cold 70% ethanol while vortexing gently.[10][11][12] Incubate for at least 30 minutes on ice.[10][11]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[11]
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (100 µg/mL) and incubate for 5-10 minutes.[10][11]
-
PI Staining: Add Propidium Iodide solution (50 µg/mL) and incubate for 10 minutes at room temperature.[10][11]
-
Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.[11]
Western blotting is used to detect specific proteins in a sample, providing data on protein expression levels.[13][14][15][16]
-
Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in sample buffer and separate them by molecular weight using SDS-polyacrylamide gel electrophoresis.[13]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13][15]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3) overnight at 4°C.[14][15]
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14][15]
-
Detection: After final washes, add a chemiluminescent substrate and visualize the protein bands using an imaging system.[17]
References
- 1. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. protocols.io [protocols.io]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 17. origene.com [origene.com]
Unveiling the Specificity of DDPO: A Comparative Analysis with Traditional Antifolates
For researchers, scientists, and drug development professionals, understanding the nuanced specificity of antifolate drugs is paramount in the quest for more effective and less toxic therapeutics. This guide provides a detailed comparison of 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine (DDPO), a lipophilic antifolate, with traditional antifolates such as methotrexate (MTX) and trimethoprim. By examining their inhibitory activity against dihydrofolate reductase (DHFR) from different species, we illuminate the potential advantages of this compound in targeted drug design.
Antifolates exert their therapeutic effects by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway. This pathway is essential for the synthesis of nucleotides and certain amino acids, making it a prime target for antimicrobial and anticancer agents.[1][2] The clinical utility of an antifolate is largely determined by its selective toxicity, that is, its ability to inhibit the target enzyme in pathogenic organisms or cancer cells while sparing the host's or healthy cells' enzyme.[3]
Traditional antifolates like methotrexate are potent inhibitors of human DHFR, making them effective anticancer agents, but this lack of specificity can lead to significant side effects.[4] Conversely, trimethoprim exhibits high selectivity for bacterial DHFR over its human counterpart, establishing it as a successful antibacterial drug.[5] this compound, also known as metoprine, is a non-classical, lipophilic antifolate that has demonstrated significant antitumor and antiprotozoal activity.[6] Its distinct chemical structure suggests a different spectrum of specificity compared to the classical, more hydrophilic methotrexate and the bacterially-selective trimethoprim.
Comparative Inhibitory Activity of Antifolates against Dihydrofolate Reductase (DHFR)
The following table summarizes the 50% inhibitory concentration (IC50) and inhibition constant (Ki) values of this compound, methotrexate, and trimethoprim against DHFR from human, bacterial (Escherichia coli), and protozoal (Plasmodium falciparum) sources. This quantitative data, collated from various studies, provides a direct comparison of the potency and selectivity of these antifolates.
| Antifolate | Target Organism | DHFR Isoform | IC50 (nM) | Ki (nM) | Selectivity Ratio (Bacterial/Human or Protozoal/Human) |
| This compound (Metoprine) | Homo sapiens (Human) | hDHFR | ~150 | - | - |
| Escherichia coli (Bacterial) | ecDHFR | - | - | - | |
| Plasmodium falciparum (Protozoal) | pfDHFR | - | - | - | |
| Methotrexate | Homo sapiens (Human) | hDHFR | ~148 | 0.0034 | - |
| Escherichia coli (Bacterial) | ecDHFR | ~152 | - | ~1.03 | |
| Plasmodium falciparum (Protozoal) | pfDHFR (Wild-type) | - | - | - | |
| Trimethoprim | Homo sapiens (Human) | hDHFR | - | 500 | - |
| Escherichia coli (Bacterial) | ecDHFR (Wild-type) | - | - | ~0.00016 | |
| Plasmodium falciparum (Protozoal) | pfDHFR (Wild-type) | 150 (µ g/100 µl) | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary. The selectivity ratio is a simplified representation and should be interpreted with caution. A lower ratio for bacterial/protozoal vs. human indicates higher selectivity for the non-human enzyme.
Deciphering the Mechanism: The Folate Metabolic Pathway
Antifolates function by competitively inhibiting DHFR, thereby blocking the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a vital one-carbon donor in the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. The interruption of this pathway leads to the cessation of cell division and ultimately cell death.
Caption: Inhibition of the folate metabolic pathway by antifolates.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound is crucial for their evaluation. Below are detailed methodologies for key experiments cited in the literature.
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified DHFR.
Objective: To determine the IC50 or Ki value of an inhibitor against a specific DHFR enzyme.
Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF. The rate of this reaction is measured in the presence and absence of the inhibitor.
Materials:
-
Purified recombinant DHFR (from the desired species)
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM DTT)
-
Inhibitor stock solution (e.g., this compound, methotrexate, or trimethoprim dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and the DHFR enzyme in each well of the microplate.
-
Add varying concentrations of the inhibitor (e.g., this compound) to the wells. Include control wells with no inhibitor and wells with a known inhibitor as a positive control.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, DHF, to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a set duration (e.g., 10-20 minutes) using the microplate reader.
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Ki values can be determined by performing the assay with varying concentrations of both the substrate (DHF) and the inhibitor and fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).
Cell-Based Antifolate Activity Assay
This assay assesses the overall effect of an antifolate on the proliferation of whole cells, providing a more biologically relevant measure of its potency.
Objective: To determine the IC50 value of an antifolate against a specific cell line (e.g., cancer cell line, bacterial strain, or protozoan culture).
Principle: The assay measures the viability or proliferation of cells after treatment with various concentrations of the antifolate. A common method is the MTT assay, which is based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cell line of interest (e.g., human cancer cells, E. coli, or P. falciparum-infected red blood cells)
-
Appropriate cell culture medium and supplements
-
Antifolate stock solution
-
96-well cell culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm for formazan)
Procedure:
-
Seed the cells at a predetermined density into the wells of a 96-well plate and allow them to adhere and grow for a specified period (e.g., 24 hours for adherent cell lines).
-
Treat the cells with a range of concentrations of the antifolate. Include untreated control wells.
-
Incubate the plate for a duration that allows for multiple cell divisions (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow for formazan crystal formation.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution using a microplate reader.
-
Calculate the percentage of cell viability for each antifolate concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the antifolate concentration.
-
Determine the IC50 value, the concentration of the antifolate that reduces cell viability by 50%, from the dose-response curve.
Caption: A typical experimental workflow for assessing DHFR inhibition.
Conclusion
The comparative analysis of this compound with traditional antifolates highlights the critical role of chemical structure in determining specificity for DHFR from different species. While methotrexate is a potent but non-selective inhibitor of both human and microbial DHFR, and trimethoprim exhibits remarkable selectivity for the bacterial enzyme, this compound's lipophilic nature suggests a distinct profile of activity and selectivity. The quantitative data, though still being fully elucidated for this compound across a comprehensive range of species, underscores the potential for developing novel antifolates with improved therapeutic indices. The detailed experimental protocols provided herein serve as a foundation for researchers to further investigate the specificity of this compound and other novel antifolates, ultimately contributing to the development of more targeted and effective therapies.
References
- 1. Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elifesciences.org [elifesciences.org]
- 3. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the slow-onset tight-binding inhibition of Escherichia coli Dihydrofolate Reductase: detailed mechanistic characterization of Pyrrolo [3,2-f] quinazoline-1,3-diamine and its derivatives as novel tight-binding inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of DDPO and its Analogs: A Guide for Drug Development Professionals
A comprehensive examination of 2,8-dichloro-5H-dibenzo[b,f]azepine-5-carboxamide (DDPO) and its structural analogs reveals a class of potent anticonvulsant agents primarily targeting voltage-gated sodium channels. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers and drug development professionals.
The core structure of these compounds is based on 5H-dibenzo[b,f]azepine-5-carboxamide, the same scaffold as the widely-used anti-epileptic drug, carbamazepine. The introduction of halogen substituents, particularly chlorine, on the dibenzazepine ring has been a key strategy in the development of new analogs with potentially improved efficacy and safety profiles. This analysis focuses on the impact of such substitutions on the anticonvulsant and neurotoxic properties of these compounds.
Performance Comparison of this compound and Analogs
Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Test
| Compound | Substitution Pattern | Animal Model | ED₅₀ (mg/kg) | Reference |
| Carbamazepine | Unsubstituted | Rat (i.p.) | Potent | [1] |
| Oxcarbazepine | 10-keto | Rat (i.p.) | Less potent than Carbamazepine | [1] |
| (S)-(-)-10-acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide | 10-acetoxy (S-enantiomer) | Rat (oral) | 4.7 ± 0.9 | [1] |
| (R)-(+)-10-acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide | 10-acetoxy (R-enantiomer) | Rat (oral) | 10.9 ± 2.3 | [1] |
| A novel 3-substituted derivative | 3-substituted | Mouse | 26.4 | [2] |
ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population. A lower ED₅₀ indicates higher potency. i.p. = intraperitoneal administration.
Table 2: Neurotoxicity in the Rotarod Test
| Compound | Substitution Pattern | Animal Model | TD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) | Reference |
| Carbamazepine | Unsubstituted | Rat (i.p.) | Low doses cause motor impairment | - | [1] |
| Oxcarbazepine | 10-keto | Rat (i.p.) | No motor impairment at therapeutic doses | - | [1] |
| (S)-(-)-10-acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide | 10-acetoxy (S-enantiomer) | Rat (oral) | - | 12.5 | [1] |
TD₅₀ (Median Toxic Dose) is the dose at which 50% of the animals exhibit a specific toxic effect (in this case, motor impairment). The Protective Index (PI) is the ratio of TD₅₀ to ED₅₀ and is a measure of the drug's safety margin.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound and its analogs is the blockade of voltage-gated sodium channels (VGSCs). By binding to the channel, these compounds stabilize the inactivated state, thereby reducing the repetitive firing of neurons that is characteristic of epileptic seizures.
Recent studies have also suggested a potential secondary mechanism involving the Wnt/β-catenin signaling pathway. Carbamazepine has been shown to interact with the Frizzled-8 (FZD8) receptor, a key component of this pathway, which may contribute to some of its therapeutic effects and side effects.[3] The exact role of this interaction in the anticonvulsant activity of these compounds is still under investigation.
Figure 1: Mechanism of action of this compound and its analogs on voltage-gated sodium channels.
Figure 2: Putative interaction of this compound analogs with the Wnt/β-catenin signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison.
Maximal Electroshock (MES) Test
This test is a widely used preclinical screen for potential anticonvulsant drugs, particularly those effective against generalized tonic-clonic seizures.
-
Objective: To determine the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
-
Animal Model: Male CF-1 mice or Sprague-Dawley rats.
-
Procedure:
-
Animals are administered the test compound or vehicle control, typically via oral or intraperitoneal injection.
-
At the time of predicted peak effect, a maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
The presence or absence of the tonic hindlimb extension is recorded. Abolition of this phase is considered protection.
-
The ED₅₀ is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.
-
Figure 3: Experimental workflow for the Maximal Electroshock (MES) test.
Rotarod Test
This test is used to assess motor coordination, balance, and potential neurotoxicity of a compound.
-
Objective: To measure the effect of a compound on motor coordination by determining the time an animal can remain on a rotating rod.
-
Animal Model: Male CF-1 mice or Sprague-Dawley rats.
-
Procedure:
-
Animals are trained to walk on a rotating rod (rotarod) at a constant or accelerating speed.
-
On the test day, animals are administered the test compound or vehicle control.
-
At various time points after administration, each animal is placed on the rotarod, and the latency to fall is recorded.
-
A significant decrease in the time spent on the rod compared to the control group indicates motor impairment.
-
The TD₅₀ is calculated as the dose that causes 50% of the animals to fail the test (e.g., fall off the rod within a specified time).
-
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity and is the gold standard for characterizing the effects of compounds on voltage-gated sodium channels.
-
Objective: To determine the inhibitory effect of a compound on voltage-gated sodium currents in isolated neurons or cells expressing the target channel.
-
Preparation: Neurons or cell lines (e.g., HEK293) stably expressing a specific sodium channel subtype (e.g., NaV1.2) are used.
-
Procedure:
-
A glass micropipette filled with an electrolyte solution is used to form a high-resistance seal with the cell membrane (gigaseal).
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a holding potential (e.g., -90 mV) to keep the sodium channels in a closed state.
-
A series of depolarizing voltage steps are applied to elicit sodium currents.
-
The test compound is applied to the cell, and the effect on the amplitude and kinetics of the sodium current is measured.
-
The concentration of the compound that inhibits 50% of the sodium current (IC₅₀) is determined.
-
Conclusion
The comparative analysis of this compound and its analogs, based on the available data, suggests that chlorination of the 5H-dibenzo[b,f]azepine-5-carboxamide scaffold is a viable strategy for developing potent anticonvulsant agents. While direct comparative data for a 2,8-dichloro analog is limited, the broader class of chlorinated derivatives shows promise. The primary mechanism of action through voltage-gated sodium channel blockade is well-established, with a potential secondary role for the Wnt/β-catenin pathway.
Further research, including direct comparative studies of a series of chlorinated analogs, is necessary to fully elucidate the structure-activity relationships and to identify lead candidates with optimal efficacy and safety profiles. The experimental protocols outlined in this guide provide a framework for such investigations. This comprehensive approach will be crucial for the successful development of the next generation of dibenzazepine-based antiepileptic drugs.
References
- 1. Anticonvulsant and sodium channel-blocking properties of novel 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticonvulsant Activity of 3-(alkylamino, alkoxy)-1,3,4,5- Tetrahydro-2H-benzo [b] azepine-2-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of DDPO's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-amino-4-oxo-5,8-dideazapteroyl-ornithine (DDPO), a potent antagonist of folylpolyglutamate synthetase (FPGS), with other notable antifolate agents. The information presented herein is supported by experimental data to facilitate independent verification of its mechanism of action and comparative efficacy.
Introduction to this compound and Folate Metabolism
This compound is a quinazoline folate analog that has demonstrated significant inhibitory activity against folylpolyglutamate synthetase (FPGS).[1] This enzyme plays a crucial role in intracellular folate homeostasis by catalyzing the addition of glutamate residues to folates and antifolate drugs. This process, known as polyglutamylation, is essential for the retention of these compounds within the cell and for their efficacy as cofactors or inhibitors in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By inhibiting FPGS, this compound disrupts these vital metabolic pathways, leading to cell cycle arrest and apoptosis.
Comparative Analysis of FPGS Inhibitors
The inhibitory potency of this compound against human FPGS has been evaluated and compared with other ornithine-containing folate analogs and classical antifolates like methotrexate. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme, with a lower Ki indicating a stronger inhibitor.
| Compound | Enzyme | Ki (Inhibition Constant) | Substrate Km |
| This compound (2-amino-4-oxo-5,8-dideazapteroyl-ornithine) | Human FPGS | 100-150 nM [1] | Not Applicable |
| 2,4-diamino-pteroylornithine | Human FPGS | 0.15-0.26 µM[1] | Not Applicable |
| Methotrexate Derivative | Human FPGS | 3 µM[1] | Not Applicable |
| Methotrexate-phosphinate | Recombinant Human Cytosolic FPGS | 3.1 nM[2][3] | Not Applicable |
| Methotrexate | Beef Liver FPGS | Not directly reported as inhibitor Ki | 100 µM[4][5] |
| Aminopterin | Beef Liver FPGS | Not directly reported as inhibitor Ki | 25 µM[4][5] |
| Pemetrexed | Mammalian FPGS | Not directly reported as inhibitor Ki | 0.8 µM[6] |
Note: Ki values represent the concentration of inhibitor required to produce half-maximum inhibition. Km (Michaelis constant) for substrates reflects the concentration at which the enzyme reaches half of its maximum velocity and is an indicator of substrate affinity.
Signaling Pathway of Folate Metabolism and FPGS Inhibition
The following diagram illustrates the central role of FPGS in the folate metabolic pathway and the subsequent synthesis of purines and pyrimidines. Inhibition of FPGS by this compound disrupts the polyglutamylation of folates, leading to a depletion of tetrahydrofolate (THF) polyglutamates, which are essential cofactors for several enzymes in this pathway.
Experimental Protocols
In Vitro FPGS Inhibition Assay
This protocol outlines a method for determining the inhibitory activity of compounds like this compound on FPGS.
1. Materials and Reagents:
-
Recombinant human FPGS
-
[³H]glutamic acid
-
Tetrahydrofolate (THF)
-
ATP, MgCl₂, KCl, Tris-HCl buffer
-
This compound and other test compounds
-
Charcoal suspension
-
Scintillation fluid and counter
2. Enzyme Reaction:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, KCl, THF, and [³H]glutamic acid.
-
Add varying concentrations of the inhibitor (e.g., this compound) to the reaction mixture.
-
Initiate the reaction by adding a known amount of recombinant human FPGS.
-
Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).
3. Termination and Measurement:
-
Stop the reaction by adding a charcoal suspension, which binds to the unreacted [³H]glutamic acid.
-
Centrifuge the samples to pellet the charcoal.
-
Transfer the supernatant, containing the polyglutamylated product with incorporated [³H]glutamic acid, to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to a control without any inhibitor.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation if the inhibition is competitive.
Experimental Workflow for Assessing FPGS Inhibition
The following diagram illustrates the general workflow for an in vitro experiment to assess the inhibitory potential of a compound against FPGS.
Conclusion
The available data strongly support the mechanism of action of this compound as a potent and selective inhibitor of folylpolyglutamate synthetase. Its high affinity for the enzyme, as indicated by its low nanomolar Ki value, positions it as a significant compound of interest for further investigation in drug development, particularly in therapeutic areas where the disruption of folate metabolism is a key strategy. The provided experimental protocols and workflows offer a foundation for the independent verification of these findings and for the comparative analysis of this compound against other antifolate agents.
References
- 1. medlink.com [medlink.com]
- 2. researchgate.net [researchgate.net]
- 3. Potent inhibition of human folylpolyglutamate synthetase by a phosphinic acid mimic of the tetrahedral reaction intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Folate analogues as substrates of mammalian folylpolyglutamate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Folylpoly-Glutamate Synthetase Expression is associated with Tumor Response and Outcome from Pemetrexed-based Chemotherapy in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Preclinical Potential of DDP-225: A Comparative Guide for Researchers
In the landscape of drug development for gastrointestinal disorders, particularly irritable bowel syndrome with diarrhea (IBS-d), novel therapeutic candidates are continually assessed for their potential to offer improved efficacy and safety profiles. One such candidate, DDP-225, has emerged as a compound of interest due to its unique dual mechanism of action. This guide provides a comprehensive evaluation of the preclinical potential of DDP-225, comparing it with established alternatives, eluxadoline and alosetron, to aid researchers, scientists, and drug development professionals in their assessment of this promising agent.
Executive Summary
DDP-225 is an orally active small molecule that functions as both a norepinephrine reuptake inhibitor and a serotonin type 3 (5-HT3) receptor antagonist.[1][2] This dual-action mechanism is designed to address multiple symptoms associated with IBS-d by modulating key pathways in the gastrointestinal (GI) system.[1][2] Preclinical and early clinical data suggest that DDP-225 holds promise as a novel treatment for IBS-d and other functional GI diseases.[1] This guide will delve into the available preclinical data for DDP-225 and compare it against two approved IBS-d treatments: eluxadoline, a mixed µ-opioid receptor agonist and δ-opioid receptor antagonist, and alosetron, a potent and selective 5-HT3 receptor antagonist.
Mechanism of Action
DDP-225's therapeutic potential stems from its ability to simultaneously target two distinct signaling pathways involved in GI function:
-
Norepinephrine Reuptake Inhibition: By blocking the reuptake of norepinephrine, DDP-225 increases the concentration of this neurotransmitter in the synaptic cleft. In the GI tract, norepinephrine is known to reduce intestinal motility and visceral hypersensitivity, which are key contributors to the symptoms of IBS-d.
-
5-HT3 Receptor Antagonism: The 5-HT3 receptor is a key mediator of nausea, bloating, and abdominal pain associated with IBS-d. By blocking this receptor, DDP-225 can alleviate these distressing symptoms.
This dual mechanism distinguishes DDP-225 from single-target agents and offers the potential for a more comprehensive therapeutic effect.
Comparative Preclinical Data
A direct quantitative comparison of the preclinical data for DDP-225, eluxadoline, and alosetron is essential for evaluating their relative potential. The following tables summarize the available data. It is important to note that publicly available, detailed preclinical data for DDP-225 is limited.
Table 1: Pharmacodynamic Properties
| Parameter | DDP-225 | Eluxadoline | Alosetron |
| Primary Target(s) | Norepinephrine Transporter (NET) & 5-HT3 Receptor | µ-opioid receptor (agonist) & δ-opioid receptor (antagonist) | 5-HT3 Receptor |
| Receptor Affinity (Ki) | Data not publicly available | µ-opioid: 1.8 nM, δ-opioid: 440 nM | Data not publicly available |
| In vitro Potency (IC50) | Data not publicly available | Data not publicly available | Data not publicly available |
Table 2: Pharmacokinetic Profile in Preclinical Models (Rat)
| Parameter | DDP-225 | Eluxadoline | Alosetron |
| Bioavailability (%) | Data not publicly available | Low systemic exposure | ~60% |
| Peak Plasma Conc. (Cmax) | Data not publicly available | Low levels detected | Data varies by study |
| Time to Peak (Tmax) | Data not publicly available | Data not publicly available | ~1 hour |
| Half-life (t1/2) | Data not publicly available | Data not publicly available | ~1.5 hours |
| Primary Route of Elimination | Data not publicly available | Biliary excretion | Hepatic metabolism |
Table 3: Toxicological Profile
| Parameter | DDP-225 | Eluxadoline | Alosetron |
| Acute Toxicity (LD50) | Data not publicly available | No adverse effects at 1500 mg/kg/day in juvenile rats[3] | Data not publicly available |
| No-Observed-Adverse-Effect Level (NOAEL) | Data not publicly available | 1500 mg/kg/day in a 4-week juvenile rat study[3] | Data not publicly available |
| Genotoxicity (Ames Test) | Data not publicly available | Not specified | Not specified |
| Carcinogenicity | Data not publicly available | Not specified | Not carcinogenic in mice and rats[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments cited in this guide.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a test compound after oral administration in rats.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (n=6 per time point).
-
Dosing: The test compound is administered orally via gavage at a specified dose.
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the test compound and its major metabolites are quantified using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis.
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a test compound.
Protocol:
-
Bacterial Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are used.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix from rat liver).
-
Procedure: The test compound, bacterial culture, and S9 mix (or buffer) are combined in molten top agar and poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Data Collection: The number of revertant colonies (colonies that have regained the ability to synthesize an essential amino acid) is counted.
-
Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.[5][6][7][8]
Single-Dose Acute Oral Toxicity Study (OECD Guideline 420)
Objective: To determine the acute oral toxicity of a substance.
Protocol:
-
Animal Model: Typically female rats.
-
Sighting Study: A preliminary study is conducted with a single animal per dose level to determine the appropriate starting dose for the main study.
-
Main Study: Groups of animals (typically 5 per group) are dosed at fixed levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
-
Endpoint: The study determines the dose at which mortality or evident toxicity is observed.[9][10]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes discussed, the following diagrams have been created using Graphviz.
Caption: Mechanism of action of DDP-225.
Caption: General preclinical development workflow.
Conclusion and Future Directions
DDP-225 presents a compelling preclinical profile for the treatment of IBS-d, primarily due to its innovative dual mechanism of action targeting both norepinephrine reuptake and 5-HT3 receptor antagonism. This approach has the potential to offer a broader spectrum of symptom relief compared to single-target agents like alosetron or drugs with different mechanisms like eluxadoline.
However, a comprehensive evaluation is currently hampered by the limited availability of public quantitative preclinical data for DDP-225. To fully assess its potential and guide future development, further studies are warranted to elucidate its detailed pharmacokinetic and toxicological profile. Direct head-to-head preclinical studies comparing DDP-225 with eluxadoline and alosetron would be invaluable in determining its relative efficacy and safety.
For researchers and drug development professionals, DDP-225 represents a promising candidate that warrants further investigation. The insights provided in this guide, including the comparative data and detailed experimental protocols, are intended to facilitate a thorough and objective evaluation of DDP-225's preclinical potential and to inform the design of future studies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 6. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 7. Ames test - Wikipedia [en.wikipedia.org]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Review of Current Research on Folylpolyglutamate Synthetase (FPGS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Folylpolyglutamate synthetase (FPGS) is a crucial enzyme in folate metabolism, catalyzing the addition of glutamate residues to folates and antifolate drugs. This process, known as polyglutamylation, is essential for intracellular retention and optimal activity of these compounds. Consequently, FPGS has emerged as a significant target for therapeutic intervention, particularly in oncology. This guide provides an objective comparison of the performance of various FPGS inhibitors, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Quantitative Comparison of FPGS Inhibitors
The inhibitory potency of various compounds against FPGS is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table summarizes the available quantitative data for a selection of FPGS inhibitors, providing a basis for comparative analysis.
| Compound Name | Standard Type | Standard Value (nM) |
| Methotrexate-phosphinate | Ki | 3.1 ± 0.5 |
| 5-Amino-2-[[4-[(2-amino-5-chloro-4-oxo-3H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanoic acid | Ki | 8.3 |
| 5-Amino-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)methylamino]benzoyl]amino]pentanoic acid | Ki | 64.0 |
| 5-Amino-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)methylamino]benzoyl]amino]pentanoic acid | IC50 | 210.0 |
| 5-Amino-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanoic acid | Ki | 5900.0 |
| 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)methylamino)phenyl)carbonylamino)-4-sulfobutanoic acid | Ki | 188000.0, 198000.0 |
Data sourced from AAT Bioquest and scientific literature.[1]
Experimental Protocols
The determination of the inhibitory activity of compounds against FPGS relies on robust biochemical assays. Below are detailed methodologies for key experiments cited in the literature.
FPGS Activity Assay (Radiochemical Method)
This assay measures the incorporation of radiolabeled glutamic acid into a folate substrate, catalyzed by FPGS.
-
Reagents and Materials:
-
Recombinant human FPGS enzyme
-
Folate substrate (e.g., aminopterin or methotrexate)
-
L-[³H]glutamic acid
-
ATP (Adenosine triphosphate)
-
Reaction Buffer: Tris-HCl buffer (pH 8.5) containing MgCl₂, KCl, and dithiothreitol (DTT)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Glass fiber filters
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, folate substrate, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the FPGS enzyme to the mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding ice-cold TCA.
-
Filter the reaction mixture through glass fiber filters to capture the protein and any polyglutamylated folate products.
-
Wash the filters with TCA to remove unincorporated L-[³H]glutamic acid.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity of samples with the inhibitor to a control sample without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
FPGS Activity Assay (HPLC-Based Method)
This method quantifies the formation of polyglutamylated products of a folate substrate (e.g., methotrexate) using high-performance liquid chromatography (HPLC).
-
Reagents and Materials:
-
Recombinant human FPGS enzyme
-
Folate substrate (e.g., methotrexate)
-
L-glutamic acid
-
ATP
-
Reaction Buffer: Tris-HCl buffer (pH 8.85) containing MgCl₂, KCl, and DTT
-
Methanol
-
Perchloric acid
-
HPLC system with a suitable column (e.g., C18)
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, L-glutamic acid, folate substrate, and the test inhibitor at various concentrations.
-
Start the reaction by adding the FPGS enzyme.
-
Incubate the mixture at 37°C for a specified time (e.g., 2 hours).[2]
-
Terminate the reaction by adding perchloric acid.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the unreacted substrate and the polyglutamylated products.
-
Calculate the percentage of inhibition based on the reduction in the formation of polyglutamylated products in the presence of the inhibitor compared to the control.
-
Determine the IC50 and Ki values from the dose-response curves.
-
Visualizing Key Pathways and Workflows
Folate Metabolism Pathway
The following diagram illustrates the central role of FPGS in the folate metabolic pathway, which is crucial for DNA synthesis and repair.
Caption: Simplified folate metabolism pathway highlighting the role of FPGS.
High-Throughput Screening (HTS) Workflow for FPGS Inhibitors
This diagram outlines a typical workflow for identifying novel FPGS inhibitors from large compound libraries.
Caption: A typical high-throughput screening workflow for FPGS inhibitors.
References
Safety Operating Guide
Navigating the Disposal of DDPO: A Guide to Safe and Compliant Laboratory Practices
Absence of a specific Safety Data Sheet (SDS) for DDPO (CAS# 118675-83-5), a novel folypolyglutamate synthetase antagonist, necessitates adherence to rigorous, standardized procedures for the disposal of hazardous chemical waste. This guide provides essential, step-by-step logistical and safety information for researchers, scientists, and drug development professionals to ensure the proper handling and disposal of this and other hazardous laboratory chemicals.
In the absence of a manufacturer-provided SDS, which would detail specific chemical hazards and disposal requirements, this compound should be treated as a hazardous substance. The following procedures are based on established best practices for managing hazardous chemical waste in a research environment. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.
Step-by-Step Disposal Protocol for Hazardous Laboratory Chemicals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. The following steps outline a systematic approach to managing hazardous waste from the point of generation to its final collection.
-
Waste Identification and Characterization: The first and most crucial step is to determine if the waste is hazardous. A waste is generally considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. Given that the specific hazards of this compound are not widely documented, it should be handled as a toxic chemical waste.
-
Container Selection and Management:
-
Compatibility: Waste must be collected in a container made of a material that is compatible with the chemical. For instance, acids should not be stored in metal containers.[1][2]
-
Condition: Containers must be in good condition, free from leaks or cracks.[2]
-
Closure: Waste containers must be kept securely capped at all times, except when adding waste.[1][2] This prevents the release of vapors and avoids spills.
-
Headspace: Do not overfill containers. It is recommended to leave at least one inch of headspace to allow for expansion of the contents.[1]
-
-
Proper Labeling:
-
All hazardous waste containers must be clearly labeled.[2][3] The label should include:
-
The words "Hazardous Waste."[2]
-
The full chemical name(s) of the contents. Chemical formulas or abbreviations are not acceptable.[2]
-
The approximate percentage of each component.
-
The name of the principal investigator or laboratory contact.
-
The specific building and room number where the waste is generated.[4]
-
-
-
Waste Segregation and Storage:
-
Incompatible Wastes: Never mix incompatible wastes. For example, acids should be stored separately from bases, and oxidizing agents should be kept away from organic compounds.[1][5] Use physical barriers or secondary containment to separate incompatible waste streams.[1][6]
-
Designated Storage Area: Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory where it is generated.[1][7] This area should be away from normal laboratory operations and clearly marked.
-
Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment, such as a tray or tub, to contain any potential leaks or spills.[5][6]
-
-
Disposal of Empty Containers:
-
A chemical container is considered "empty" if all contents have been removed by normal means.
-
If the container held a toxic chemical, it should be triple-rinsed with a suitable solvent.[2] The rinsate must be collected and disposed of as hazardous waste.[2]
-
After thorough rinsing and air-drying, any hazardous waste labels on the container must be defaced or removed before it can be disposed of in the regular trash or recycled.[4]
-
-
Arranging for Waste Pickup:
-
Once a waste container is full, or if it has been in storage for a specified period (often up to one year for partially filled containers in an SAA), a pickup must be scheduled with the institution's EHS department.[1][7]
-
Do not dispose of hazardous chemicals down the drain or in the regular trash.[7][8] Evaporation of volatile chemical waste is also not a permissible disposal method.[1][4]
-
Hazardous Waste Characteristics
To aid in the proper segregation of chemical waste, the following table summarizes the primary characteristics of hazardous materials.
| Hazard Characteristic | Description | Examples | Storage Considerations |
| Ignitability | Liquids with a flash point less than 140°F (60°C), solids that can cause fire through friction or spontaneous combustion, and ignitable compressed gases.[7] | Ethanol, Acetone, Xylene | Store away from ignition sources. |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.[7] | Hydrochloric Acid, Sodium Hydroxide | Store acids and bases separately. Do not store acids in metal containers.[1] |
| Reactivity | Substances that are unstable, react violently with water, or can generate toxic gases when mixed with other materials.[7] | Sodium Metal, Potassium Cyanide, Picric Acid | Store away from water and incompatible materials. |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. This category includes chemicals that can pollute groundwater. | Chloroform, Mercury, Pesticides | Segregate from other waste streams. |
Laboratory Hazardous Waste Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of hazardous chemical waste in a laboratory setting.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acs.org [acs.org]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
